Product packaging for Artoheterophyllin B(Cat. No.:)

Artoheterophyllin B

Cat. No.: B583803
M. Wt: 504.6 g/mol
InChI Key: MOPJKKUUKHCZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Artoheterophyllin B has been reported in Artocarpus rigidus and Artocarpus heterophyllus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H32O7 B583803 Artoheterophyllin B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,8,10-tetrahydroxy-9,11-bis(3-methylbut-2-enyl)-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32O7/c1-14(2)7-9-17-26(33)18(10-8-15(3)4)29-25(27(17)34)28(35)24-23(11-16(5)6)36-22-13-21(32)20(31)12-19(22)30(24)37-29/h7-8,11-13,23,31-34H,9-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPJKKUUKHCZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C4=CC(=C(C=C4OC3C=C(C)C)O)O)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Artoheterophyllin B: A Comprehensive Technical Guide on its Natural Source, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artoheterophyllin B is a complex prenylated flavonoid, a class of secondary metabolites with significant therapeutic potential. This technical guide provides an in-depth overview of the natural source, geographical origin, detailed isolation protocols, and a proposed biosynthetic pathway of this compound. All quantitative data is presented in structured tables, and experimental workflows and biosynthetic pathways are visualized using Graphviz diagrams to facilitate understanding and further research.

Natural Source and Geographical Origin

Primary Natural Source: this compound is a natural product isolated from Artocarpus heterophyllus, commonly known as the jackfruit tree.[1] This species belongs to the Moraceae family. Various parts of the jackfruit tree, including the twigs, leaves, bark, and fruit, are known to be rich sources of a diverse array of secondary metabolites, particularly prenylated flavonoids and chromones.[1] this compound, along with its analogues Artoheterophyllin A, C, and D, has been specifically isolated from the twigs of Artocarpus heterophyllus.[1]

Geographical Origin and Distribution: The jackfruit tree is native to the rainforests of the Western Ghats in Southwest India.[1] It is widely cultivated in tropical and subtropical regions across the globe. Its cultivation extends throughout South and Southeast Asia, including countries like Sri Lanka, Bangladesh, Burma, Malaysia, Indonesia, and the Philippines. It has also been introduced to parts of tropical Africa, the Caribbean, and the Americas.[2]

Experimental Protocols: Isolation of this compound

While the seminal publication detailing the precise isolation of this compound by Zong-Ping Zheng et al. (2009) is not widely accessible, a comprehensive protocol can be constructed based on established methodologies for isolating similar prenylated flavonoids from Artocarpus heterophyllus. The following is a detailed, generalized experimental protocol.

2.1. Plant Material Collection and Preparation: Fresh twigs of Artocarpus heterophyllus are collected and authenticated. The plant material is then washed, air-dried in the shade, and pulverized into a coarse powder to increase the surface area for efficient extraction.

2.2. Extraction: The powdered plant material is subjected to exhaustive extraction, typically through maceration or Soxhlet extraction. An organic solvent of medium polarity, such as ethanol or ethyl acetate, is commonly employed.

  • Maceration Protocol:

    • The powdered twigs (e.g., 1 kg) are soaked in 90% ethanol (e.g., 5 L) at room temperature for a period of 72 hours with occasional agitation.

    • The mixture is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

    • This process is typically repeated three times to ensure complete extraction.

2.3. Fractionation of the Crude Extract: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • The fractions are concentrated under reduced pressure. Prenylated flavonoids like this compound are typically enriched in the ethyl acetate fraction.

2.4. Chromatographic Purification: The bioactive fraction (typically ethyl acetate) is further purified using a combination of chromatographic techniques.

  • Column Chromatography (CC):

    • The ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

    • The column is eluted with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

  • Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

    • The semi-purified fractions from column chromatography are further subjected to pTLC or preparative HPLC for the final isolation of pure this compound.

    • For pTLC, the sample is applied as a band on a silica gel plate and developed with an appropriate solvent system. The band corresponding to this compound is scraped off and the compound is eluted with a suitable solvent.

    • For preparative HPLC, a C18 column is often used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

2.5. Structure Elucidation: The structure of the isolated pure compound is confirmed using various spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system.

Experimental Workflow Diagram:

experimental_workflow plant_material Artocarpus heterophyllus Twigs powdered_material Drying and Pulverization plant_material->powdered_material extraction Extraction with 90% Ethanol powdered_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract fractionation Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->fractionation etOAc_fraction Ethyl Acetate Fraction fractionation->etOAc_fraction column_chromatography Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate Gradient) etOAc_fraction->column_chromatography semi_pure_fractions Semi-pure Fractions column_chromatography->semi_pure_fractions final_purification Preparative TLC or HPLC semi_pure_fractions->final_purification pure_compound Pure this compound final_purification->pure_compound structure_elucidation Structure Elucidation (MS, NMR, IR, UV) pure_compound->structure_elucidation

Figure 1: Generalized experimental workflow for the isolation of this compound.

Quantitative Data

Currently, there is no publicly available data on the specific yield of this compound from Artocarpus heterophyllus. However, for related prenylated flavonoids isolated from the heartwood of the same plant, quantitative analysis has been performed.

CompoundConcentration in Ethyl Acetate Extract (µg/ml)
Artocarpanone4.95
Artocarpin21.84
Cycloartocarpin5.75
Table 1: Quantitative data for related flavonoids from Artocarpus heterophyllus heartwood extract.

Proposed Biosynthetic Pathway of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the known biosynthesis of flavonoids and xanthones, a plausible pathway can be proposed. The pathway involves the convergence of the shikimate and acetate pathways, followed by a series of modifications including prenylation and cyclization.

4.1. Precursor Synthesis:

  • Shikimate Pathway: Produces phenylalanine, which is a precursor for the B-ring and the C3 unit of the flavonoid skeleton.

  • Acetate-Malonate Pathway: Provides malonyl-CoA units for the formation of the A-ring.

4.2. Flavonoid Skeleton Formation: Chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA (from the shikimate pathway) and three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then converts naringenin chalcone to naringenin, a key intermediate in flavonoid biosynthesis.

4.3. Modifications to the Flavonoid Core: Naringenin undergoes a series of hydroxylation, oxidation, and other modifications to form a more complex flavonoid precursor.

4.4. Prenylation: Prenyltransferases catalyze the attachment of one or more prenyl groups (derived from the mevalonate or MEP pathway) to the flavonoid skeleton. These enzymes are crucial for the biosynthesis of the diverse range of prenylated flavonoids found in Artocarpus.

4.5. Cyclization and Further Modifications: The final steps likely involve intramolecular cyclization reactions to form the chromenochromone core structure of this compound, followed by additional enzymatic modifications.

Proposed Biosynthetic Pathway Diagram:

biosynthetic_pathway cluster_precursors Precursor Synthesis cluster_skeleton Flavonoid Skeleton Formation cluster_modifications Modifications shikimate Shikimate Pathway phenylalanine Phenylalanine shikimate->phenylalanine acetate Acetate-Malonate Pathway malonyl_coa Malonyl-CoA acetate->malonyl_coa p_coumaroyl_coa p-Coumaroyl-CoA phenylalanine->p_coumaroyl_coa naringenin_chalcone Naringenin Chalcone malonyl_coa->naringenin_chalcone p_coumaroyl_coa->naringenin_chalcone naringenin Naringenin naringenin_chalcone->naringenin flavonoid_precursor Modified Flavonoid Precursor naringenin->flavonoid_precursor prenylated_flavonoid Prenylated Flavonoid Intermediate flavonoid_precursor->prenylated_flavonoid mevalonate_mep Mevalonate/MEP Pathway dmpp_ipp DMAPP / IPP mevalonate_mep->dmpp_ipp dmpp_ipp->prenylated_flavonoid Prenyltransferases artoheterophyllin_b This compound prenylated_flavonoid->artoheterophyllin_b Cyclization & Further Modifications

Figure 2: Proposed biosynthetic pathway for this compound.

Conclusion

This compound, a complex prenylated flavonoid from Artocarpus heterophyllus, represents a promising natural product for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its natural source, a detailed generalized protocol for its isolation, and a plausible biosynthetic pathway. The provided diagrams and structured data aim to serve as a valuable resource for researchers in the field of natural product chemistry and pharmacology. Further research is warranted to elucidate the precise biosynthetic pathway and to establish a standardized protocol for the high-yield isolation of this compound for preclinical and clinical studies.

References

The Discovery of Artoheterophyllin B in Artocarpus heterophyllus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artocarpus heterophyllus, commonly known as jackfruit, is a plant rich in diverse phytochemicals with a wide range of biological activities. Among these is Artoheterophyllin B, an isoprenylated flavonoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery of this compound, its isolation from Artocarpus heterophyllus, and its known biological activities. Detailed experimental protocols, quantitative data, and visualizations of relevant pathways are presented to facilitate further research and drug development efforts.

Introduction

The plant kingdom is a vast reservoir of novel chemical entities with therapeutic potential. Artocarpus heterophyllus, a member of the Moraceae family, is a large evergreen tree cultivated in tropical regions for its fruit, timber, and traditional medicinal uses.[1] Various parts of the plant, including the twigs, have been found to contain a wealth of phenolic compounds, particularly flavonoids.[2] These compounds are known to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial properties.

This guide focuses on this compound, a specific isoprenylated flavonoid isolated from the twigs of Artocarpus heterophyllus. While the initial discovery did not reveal significant tyrosinase inhibitory activity, subsequent research has pointed towards other potential biological effects. This document aims to consolidate the available technical information on this compound to serve as a foundational resource for researchers.

Discovery and Isolation of this compound

This compound was first isolated and identified as a new isoprenylated flavonoid from the twigs of Artocarpus heterophyllus.[2] The isolation procedure, as detailed in the primary literature, involves a multi-step process of extraction and chromatographic separation.

Experimental Protocol: Isolation of this compound

The following protocol is a detailed methodology for the isolation of this compound from the twigs of Artocarpus heterophyllus:

2.1.1. Plant Material and Extraction:

  • Air-dry the twigs of Artocarpus heterophyllus at room temperature.

  • Grind the dried twigs into a coarse powder.

  • Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).

  • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.2. Fractionation of the Crude Extract:

  • Suspend the crude ethanol extract in water.

  • Perform liquid-liquid partitioning sequentially with petroleum ether, ethyl acetate, and n-butanol.

  • Concentrate the ethyl acetate fraction, which contains this compound, under reduced pressure.

2.1.3. Chromatographic Purification:

  • Subject the ethyl acetate fraction to column chromatography on a silica gel column.

  • Elute the column with a gradient solvent system of increasing polarity, typically starting with a mixture of petroleum ether and ethyl acetate and gradually increasing the proportion of ethyl acetate.

  • Monitor the collected fractions by thin-layer chromatography (TLC).

  • Combine fractions showing similar TLC profiles.

  • Further purify the fractions containing this compound using repeated column chromatography on silica gel and Sephadex LH-20.

  • Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

G plant_material Dried & Powdered Twigs of Artocarpus heterophyllus extraction Maceration with 95% Ethanol plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning petroleum_ether Petroleum Ether Fraction partitioning->petroleum_ether ethyl_acetate Ethyl Acetate Fraction partitioning->ethyl_acetate n_butanol n-Butanol Fraction partitioning->n_butanol column_chromatography Silica Gel Column Chromatography ethyl_acetate->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Monitoring fractions->tlc purification Further Purification (Silica Gel, Sephadex LH-20, Prep-HPLC) tlc->purification pure_compound Pure this compound purification->pure_compound

Figure 1. General workflow for the isolation of this compound.

Biological Activity of this compound

Initial screenings of this compound did not demonstrate significant inhibitory activity against mushroom tyrosinase.[2] However, subsequent research on this compound has revealed other potential therapeutic properties.

Antiplasmodial Activity

This compound has been reported to exhibit antiplasmodial activity against the FcB1 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This activity is a significant finding and suggests a potential role for this compound in the development of new antimalarial drugs.

Compound Target Organism Activity IC50 Value
This compoundPlasmodium falciparum (FcB1 strain)Antiplasmodial13.7 µM[1]

Table 1. Antiplasmodial Activity of this compound.

Potential Signaling Pathway Involvement: An Exploratory Outlook

While direct evidence of this compound's interaction with specific signaling pathways is currently limited, the known biological activities of structurally related compounds and extracts from Artocarpus heterophyllus provide valuable directions for future research.

Anti-inflammatory Potential and the NF-κB and PI3K/Akt Pathways

Many flavonoids isolated from Artocarpus heterophyllus have demonstrated anti-inflammatory effects.[3] These effects are often mediated through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines and other mediators. The PI3K/Akt pathway is also critically involved in inflammation and cell survival.

Interestingly, a compound named "Heterophyllin B" (a different molecule from a different plant, Pseudostellaria heterophylla) has been shown to suppress the PI3K/Akt signaling pathway, leading to anti-inflammatory effects.[4][5] Although this is a different compound, it highlights a potential mechanism of action that could be investigated for this compound given the prevalence of anti-inflammatory activity among flavonoids.

Proposed Investigatory Signaling Pathways

Based on the activities of related compounds, the following signaling pathways are proposed as primary targets for investigating the mechanism of action of this compound.

G cluster_0 Potential Anti-inflammatory Mechanism cluster_1 Potential Cell Survival/Inflammation Regulation ArtoB This compound IKK IKK ArtoB->IKK Inhibition? IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition nucleus Nucleus NFkB->nucleus Translocation transcription Gene Transcription nucleus->transcription cytokines Pro-inflammatory Cytokines transcription->cytokines ArtoB2 This compound PI3K PI3K ArtoB2->PI3K Modulation? Akt Akt PI3K->Akt Activation downstream Downstream Targets Akt->downstream

Figure 2. Proposed signaling pathways for investigation of this compound's biological activity.

Conclusion and Future Directions

This compound, an isoprenylated flavonoid from Artocarpus heterophyllus, represents a promising natural product for further investigation. While its initial assessment for tyrosinase inhibition was negative, its reported antiplasmodial activity opens a significant avenue for infectious disease research.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating this compound against a wider range of biological targets, including various cancer cell lines, bacteria, and viruses.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound, particularly in the context of its antiplasmodial and potential anti-inflammatory effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.

This technical guide provides a solid foundation for these future endeavors, consolidating the current knowledge on this compound and offering a clear roadmap for its continued exploration as a potential therapeutic agent.

References

Artoheterophyllin B: A Technical Guide to Its Physicochemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artoheterophyllin B is a prenylated flavonoid, a class of secondary metabolites known for their diverse and significant biological activities. Isolated from plants of the Artocarpus genus, notably Artocarpus heterophyllus and Artocarpus styracifolius, this compound has attracted scientific interest, particularly for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, its reported biological activities, and the experimental protocols utilized for its isolation and characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. While detailed experimental spectral data are not widely published, the core identifying information has been established.

PropertyValueSource
Molecular Formula C₃₀H₃₂O₇[MedchemExpress]
Molecular Weight 504.57 g/mol [MedchemExpress]
CAS Number 1174017-37-8[MedchemExpress]
Class Prenylated Flavonoid[MedchemExpress]
Source Organisms Artocarpus heterophyllus, Artocarpus styracifolius[MedchemExpress]

Biological Activity

The primary reported biological activity of this compound is its antiplasmodial effect.

Antiplasmodial Activity

This compound has demonstrated in vitro activity against the chloroquine-resistant FcB1 strain of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. The compound exhibits a half-maximal inhibitory concentration (IC₅₀) of 13.7 μM. This finding suggests that this compound could be a candidate for further investigation in the development of new antimalarial drugs.

At present, the specific signaling pathways in P. falciparum that are targeted by this compound have not been elucidated. Further research is required to understand its precise mechanism of action.

Experimental Protocols

The isolation and biological evaluation of this compound follow established methodologies in natural product chemistry and parasitology.

Bioassay-Guided Isolation

This compound is typically isolated from its natural sources using a bioassay-guided fractionation approach. This process involves a systematic separation of plant extracts and testing the resulting fractions for biological activity to pinpoint the active constituent.

1. Extraction:

  • The dried and powdered plant material (e.g., stem bark of A. styracifolius) is subjected to solvent extraction. An ethyl acetate extract has been shown to be effective for isolating this compound.

2. Fractionation:

  • The crude extract is then fractionated using chromatographic techniques. This may involve multiple steps, such as column chromatography over silica gel, followed by further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC).

3. Bioassay:

  • At each stage of fractionation, the resulting fractions are tested for antiplasmodial activity. The active fractions are then subjected to further purification until the pure compound is isolated.

4. Structure Elucidation:

  • The structure of the isolated pure compound is determined using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Diagram: Bioassay-Guided Isolation Workflow

G cluster_extraction Extraction cluster_fractionation Fractionation & Purification cluster_analysis Analysis & Identification Plant_Material Dried Plant Material (e.g., Artocarpus styracifolius stem bark) Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Plant_Material->Solvent_Extraction Crude_Extract Bioactive Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractions Separated Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Active Fractions Bioassay Antiplasmodial Assay (pLDH method) Fractions->Bioassay Pure_Compound Isolated Pure Compound (this compound) HPLC->Pure_Compound Spectroscopy Structure Elucidation (NMR, MS) Pure_Compound->Spectroscopy Identification Identification of This compound Spectroscopy->Identification

Caption: Workflow for the bioassay-guided isolation of this compound.

In Vitro Antiplasmodial Activity Assay (pLDH Method)

The antiplasmodial activity of this compound is commonly assessed by measuring the inhibition of parasite growth in an in vitro culture of P. falciparum. The parasite lactate dehydrogenase (pLDH) assay is a widely used colorimetric method for this purpose.

1. Parasite Culture:

  • The chloroquine-resistant (FcB1) or other desired strains of P. falciparum are maintained in a continuous in vitro culture in human erythrocytes using RPMI-1640 medium supplemented with human serum or Albumax.

2. Drug Preparation:

  • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial dilutions are then made in the culture medium to achieve a range of test concentrations.

3. Assay Procedure:

  • A suspension of synchronized, ring-stage parasitized erythrocytes is added to the wells of a 96-well microtiter plate.

  • The various dilutions of this compound are added to the wells. Control wells containing no drug (vehicle control) and a known antimalarial drug (e.g., chloroquine) are also included.

  • The plate is incubated for a standard period (e.g., 48-72 hours) under conditions that support parasite growth (37°C, low oxygen, high carbon dioxide).

4. Measurement of Parasite Viability (pLDH Assay):

  • After incubation, the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH) is measured. This enzyme is released upon lysis of the parasites.

  • A reaction mixture containing a substrate (lactate) and a chromogen is added to the wells. The pLDH enzyme catalyzes a reaction that leads to the development of a colored product.

  • The absorbance of the colored product is measured using a microplate spectrophotometer. The intensity of the color is proportional to the number of viable parasites.

5. Data Analysis:

  • The percentage of parasite growth inhibition for each concentration of this compound is calculated relative to the control wells.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Diagram: pLDH Antiplasmodial Assay Workflow

G cluster_setup Assay Setup cluster_incubation Incubation cluster_detection Detection & Analysis Parasite_Culture Synchronized P. falciparum Ring-Stage Culture Plate_Setup Addition to 96-Well Plate Parasite_Culture->Plate_Setup Drug_Dilutions Serial Dilutions of This compound Drug_Dilutions->Plate_Setup Incubation Incubate for 48-72 hours (37°C, Gas Mixture) Plate_Setup->Incubation Parasite_Growth Parasite Growth/ Inhibition Occurs Incubation->Parasite_Growth Cell_Lysis Lyse Cells to Release pLDH Parasite_Growth->Cell_Lysis pLDH_Reaction Add pLDH Substrate & Chromogen Cell_Lysis->pLDH_Reaction Color_Development Colorimetric Reaction pLDH_Reaction->Color_Development Read_Absorbance Measure Absorbance (Spectrophotometer) Color_Development->Read_Absorbance Data_Analysis Calculate % Inhibition & Determine IC₅₀ Read_Absorbance->Data_Analysis

Caption: Workflow of the pLDH-based in vitro antiplasmodial assay.

Conclusion

This compound is a prenylated flavonoid with confirmed antiplasmodial activity against a drug-resistant strain of P. falciparum. While its basic physicochemical properties are known, a comprehensive characterization including detailed spectral data and solubility parameters would be beneficial for future drug development efforts. The mechanism of its antiplasmodial action remains an open area for investigation, and elucidation of its molecular target and effects on parasite signaling pathways will be critical for advancing its potential as a therapeutic lead. The experimental protocols outlined in this guide provide a foundation for further research into this promising natural product.

References

The Cytotoxic Potential of Artoheterophyllin B: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Cytotoxic Effects of Artoheterophyllin B and Structurally Related Prenylated Flavonoids on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a prenylated flavonoid isolated from plants of the Artocarpus genus, belongs to a class of compounds that have demonstrated significant cytotoxic and pro-apoptotic activities against various cancer cell lines. While direct research on the anticancer effects of this compound is limited, extensive studies on structurally similar prenylated flavonoids from Artocarpus species, such as Artocarpin and Artonin E, provide a strong basis for predicting its potential mechanisms of action. This technical guide synthesizes the available data on these related compounds to offer a comprehensive overview of their cytotoxic effects, experimental protocols for their evaluation, and the signaling pathways they modulate. This information is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other related natural products in oncology.

Introduction to this compound and Related Compounds

Prenylated flavonoids are a subclass of flavonoids characterized by the presence of one or more isoprenoid side chains. This structural feature is believed to enhance their bioavailability and cytotoxic activity. Several prenylated flavonoids isolated from Artocarpus species have been identified as potent anticancer agents. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression. This guide focuses on the cytotoxic effects of these compounds, with a particular emphasis on the data available for close structural analogs of this compound, to infer its potential therapeutic applications.

Quantitative Cytotoxicity Data

The cytotoxic effects of various prenylated flavonoids from Artocarpus species have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cancer cell growth. The following tables summarize the reported IC50 values for several representative prenylated flavonoids from Artocarpus species.

Table 1: Cytotoxic Activity (IC50) of Prenylated Flavonoids from Artocarpus Species against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µg/mL)IC50 (µM)Reference
ArtocarpinH460 (Non-small cell lung)5.0711.6[1][2]
HT-29 (Colorectal adenocarcinoma)5.5612.7[1][2]
MCF-7 (Breast adenocarcinoma)12.5328.7[1][2][3]
HL-60 (Leukemia)19.9445.7[1][2]
U87 (Glioblastoma)-~10[4]
U118 (Glioblastoma)-~10[4]
Artonin EMCF-7 (Breast adenocarcinoma)2.6 ± 0.3-[5]
MDA-MB-231 (Breast adenocarcinoma)13.5 ± 1.3-[5]
HepG2 (Hepatocarcinoma)33.8 ± 1.1-[5]
Artonol AA549 (Lung carcinoma)1.1-[6][7]
ArtelastoxanthoneA549 (Lung carcinoma)10.0-
Hep3B (Hepatocellular carcinoma)3.2-[7]
HT-29 (Colorectal adenocarcinoma)3.9-[7]
MCF-7 (Breast adenocarcinoma)3.1-[7]
Cudraflavone BHL60 (Leukemia)--[8]
A549 (Lung carcinoma)--[8]
SK-BR-3 (Breast adenocarcinoma)--[8]
Gemichalcone BP-388 (Murine leukemia)2.1–4.0-[9]
Cudraflavone CP-388 (Murine leukemia)2.1–4.0-[9]
ArtocarpinP-388 (Murine leukemia)< 2.0-[9]

Table 2: Apoptosis Induction by Prenylated Flavonoids from Artocarpus altilis [10]

CompoundCell LineConcentration (µM)Apoptotic Cells (%)
AA2SAS2.58
518
1022
AA3SAS58
1018
1526
2030

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to assess the cytotoxic effects of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.[11]

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or its analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).[1][12]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[1][12]

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.[13]

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[13]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the molecular mechanisms of apoptosis.

  • Protein Extraction: After treatment with the test compound, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[14]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, PI3K, Akt, mTOR, STAT3) overnight at 4°C.[4][10]

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14]

Signaling Pathways and Molecular Mechanisms

Based on studies of structurally similar prenylated flavonoids from Artocarpus species, this compound is hypothesized to exert its cytotoxic effects through the modulation of several key signaling pathways.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

  • Mechanism: Prenylated flavonoids like artocarpin have been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[4][15] This inhibition leads to the downregulation of mTOR and its downstream targets, ultimately resulting in the suppression of cell proliferation and the induction of apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Artoheterophyllin_B This compound (Hypothesized) Akt Akt Artoheterophyllin_B->Akt PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in tumor cell survival, proliferation, and angiogenesis.

  • Mechanism: Certain prenylated flavonoids can suppress the phosphorylation of STAT3, leading to the downregulation of its target genes involved in cell survival and proliferation.[10]

STAT3_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 P Artoheterophyllin_B This compound (Hypothesized) pSTAT3 p-STAT3 Artoheterophyllin_B->pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Proliferation Proliferation & Angiogenesis Gene_Expression->Proliferation

Caption: Hypothesized inhibition of the STAT3 signaling pathway by this compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells.

  • Mechanism: Prenylated flavonoids from Artocarpus induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This involves the activation of caspases (caspase-3, -8, and -9), cleavage of poly(ADP-ribose) polymerase (PARP), and regulation of the Bcl-2 family of proteins.[4][16][17]

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a compound like this compound.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with This compound cell_culture->treatment mtt_assay MTT Assay for Cell Viability (IC50) treatment->mtt_assay flow_cytometry Flow Cytometry for Apoptosis (Annexin V/PI) treatment->flow_cytometry western_blot Western Blot for Protein Expression treatment->western_blot data_analysis Data Analysis & Interpretation mtt_assay->data_analysis flow_cytometry->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A representative workflow for assessing the cytotoxic effects of this compound.

Conclusion and Future Directions

While direct evidence for the cytotoxic effects of this compound on cancer cell lines is currently lacking, the substantial body of research on structurally similar prenylated flavonoids from the Artocarpus genus strongly suggests its potential as a promising anticancer agent. The data presented in this guide indicate that these compounds can induce apoptosis and inhibit cell proliferation in a variety of cancer cell lines, often at low micromolar concentrations. The modulation of key signaling pathways such as PI3K/Akt/mTOR and STAT3 appears to be a central mechanism of their action.

Future research should focus on isolating and characterizing this compound and directly evaluating its cytotoxic and pro-apoptotic effects on a broad panel of cancer cell lines. In-depth mechanistic studies, including transcriptomic and proteomic analyses, will be crucial to fully elucidate its molecular targets and signaling pathways. Furthermore, preclinical in vivo studies are warranted to assess its therapeutic efficacy and safety profile. The information compiled in this technical guide provides a solid foundation and a clear roadmap for researchers embarking on the investigation of this compound as a potential novel therapeutic agent for cancer treatment.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Research of Artoheterophyllin B

Introduction

This compound is an isoprenylated flavonoid, a class of natural phenolic compounds known for their diverse biological activities. It has been isolated from Artocarpus heterophyllus Lam. (jackfruit), a plant belonging to the Moraceae family. Specifically, this compound has been identified in the twigs of this plant[1]. This document provides a comprehensive review of the current research on this compound, including its known biological activities, isolation methodologies, and a summary of quantitative data.

Biological Activities and Quantitative Data

Research into the biological activities of this compound has primarily focused on its antiplasmodial and tyrosinase inhibitory potential. However, the available data presents some contradictions, particularly concerning its effect on tyrosinase.

Antiplasmodial Activity

This compound has demonstrated noteworthy activity against the malaria parasite, Plasmodium falciparum. A study reported its efficacy against the chloroquine-resistant FcB1 strain. This finding suggests its potential as a scaffold for the development of new antimalarial agents.

Tyrosinase Inhibitory Activity

The role of this compound as a tyrosinase inhibitor is less clear. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation. Some sources suggest that this compound possesses tyrosinase inhibitory activity[1]. However, the primary study by Zheng et al. (2009) that first isolated this compound, along with three other new phenolic compounds (Artoheterophyllin A, C, and D), from the twigs of Artocarpus heterophyllus, found that these new compounds did not exhibit significant inhibitory activity against mushroom tyrosinase when compared to the well-known inhibitor, kojic acid[1]. The same study noted that other known compounds isolated from the same plant, such as norartocarpetin and artocarpesin, were responsible for the observed tyrosinase inhibitory activity of the extract[1].

Data Summary

The following table summarizes the available quantitative data for this compound and other relevant compounds isolated from Artocarpus heterophyllus.

CompoundBiological ActivityTarget/StrainIC50 ValueSource
This compound AntiplasmodialPlasmodium falciparum (FcB1 strain)13.7 µMMedchemExpress.com[2]
This compound Tyrosinase InhibitionMushroom TyrosinaseNot SignificantZheng et al., 2009[1]
NorartocarpetinTyrosinase InhibitionMushroom TyrosinaseSignificant (exact value not specified in abstract)Zheng et al., 2009[1]
ArtocarpesinTyrosinase InhibitionMushroom TyrosinaseSignificant (exact value not specified in abstract)Zheng et al., 2009[1]

Experimental Protocols

Detailed experimental protocols for the specific isolation and purification of this compound are not fully available in the public domain. However, based on the literature, a general methodology can be outlined.

General Protocol for Isolation of Flavonoids from Artocarpus heterophyllus Twigs

This protocol is based on the methods described for the isolation of phenolic compounds, including this compound, from the twigs of A. heterophyllus.

  • Extraction:

    • Air-dried and powdered twigs of A. heterophyllus are extracted with ethanol at room temperature.

    • The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • Chromatographic Purification:

    • The ethyl acetate fraction, which is typically rich in flavonoids, is subjected to repeated column chromatography.

    • Various stationary phases can be used, including silica gel, Sephadex LH-20, and reversed-phase C18 silica gel.

    • Gradient elution with solvent systems such as hexane-acetone or chloroform-methanol is employed to separate the compounds.

    • Fractions are monitored by thin-layer chromatography (TLC).

  • Final Purification:

    • Fractions containing compounds of interest are further purified using preparative high-performance liquid chromatography (HPLC) to yield pure compounds like this compound.

  • Structure Elucidation:

    • The structure of the isolated compound is determined using spectroscopic methods, including 1D-NMR (¹H, ¹³C), 2D-NMR (COSY, HMQC, HMBC), and mass spectrometry (MS).

Mushroom Tyrosinase Inhibition Assay Protocol

This is a standard in vitro assay to determine the inhibitory effect of a compound on mushroom tyrosinase activity.

  • Reagents and Preparation:

    • Mushroom tyrosinase solution (e.g., 30 U/mL in phosphate buffer).

    • L-DOPA solution (e.g., 10 mM in phosphate buffer).

    • Phosphate buffer (e.g., 0.1 M, pH 6.8).

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

    • Positive control (e.g., Kojic acid).

  • Assay Procedure (in a 96-well plate):

    • Add 20 µL of the test compound solution or control to each well.

    • Add 40 µL of the mushroom tyrosinase solution and 100 µL of phosphate buffer.

    • Pre-incubate the mixture at room temperature for 10 minutes.

    • Initiate the reaction by adding 40 µL of the L-DOPA solution.

    • Incubate at 37°C for 20 minutes.

    • Measure the absorbance at 475 nm using a microplate reader.

  • Calculation:

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

Due to the lack of information on the specific signaling pathways involving this compound, a pathway diagram cannot be generated. However, a general experimental workflow for the isolation and screening of bioactive compounds from Artocarpus heterophyllus is presented below.

experimental_workflow plant_material Artocarpus heterophyllus Twigs (Dried and Powdered) extraction Ethanol Extraction plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract fractionation Solvent Partitioning (e.g., Pet. Ether, EtOAc, n-BuOH) crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) ethyl_acetate_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation bioactivity_screening Biological Activity Screening pure_compound->bioactivity_screening antiplasmodial_assay Antiplasmodial Assay bioactivity_screening->antiplasmodial_assay tyrosinase_assay Tyrosinase Inhibition Assay bioactivity_screening->tyrosinase_assay data_analysis Data Analysis (IC50) antiplasmodial_assay->data_analysis tyrosinase_assay->data_analysis

Caption: General workflow for the isolation and bioactivity screening of this compound.

Conclusion and Future Directions

This compound is a structurally characterized isoprenylated flavonoid from Artocarpus heterophyllus. The currently available data indicates a promising antiplasmodial activity, which warrants further investigation, including in vivo studies and mechanism of action elucidation. The conflicting reports on its tyrosinase inhibitory activity highlight the need for further, direct experimental validation to conclusively determine its potential in this area. Future research should also focus on developing a standardized and detailed isolation protocol to facilitate broader access to this compound for research purposes. Furthermore, screening this compound against a wider range of biological targets could uncover additional therapeutic potentials. As no specific signaling pathways have been identified, future mechanistic studies are crucial to understand how this compound exerts its biological effects.

References

The Biosynthesis of Artoheterophyllin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Artoheterophyllin B, a prenylated flavonoid found in plants of the Artocarpus genus, has garnered significant interest for its diverse biological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and regulatory aspects. This document synthesizes current knowledge to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecular journey from primary metabolites to this complex prenylflavonoid. We present quantitative data from relevant studies, detailed experimental protocols for key enzymatic assays, and visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and further research in this field.

Introduction

Flavonoids are a large class of plant secondary metabolites with a characteristic C6-C3-C6 backbone structure. They play vital roles in plant physiology, including pigmentation, UV protection, and defense against pathogens.[1] The addition of prenyl groups to the flavonoid skeleton, a process known as prenylation, often enhances their lipophilicity and biological activities, which include anti-inflammatory, antioxidant, and anticancer properties.[2][3]

The genus Artocarpus, belonging to the Moraceae family, is a rich source of a diverse array of prenylated flavonoids.[4][5] Among these, this compound stands out due to its potential pharmacological applications. This guide delineates the putative biosynthetic pathway of this compound, drawing upon the established general flavonoid biosynthesis pathway and specific research on enzymes isolated from Artocarpus species.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the general phenylpropanoid and flavonoid pathways, followed by specific hydroxylation and prenylation steps.

Formation of the Flavonoid Backbone

The initial steps of the pathway are shared with the biosynthesis of most flavonoids.

  • Phenylpropanoid Pathway: The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL).

  • Chalcone Synthesis: The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone. This reaction is catalyzed by the key enzyme chalcone synthase (CHS) .[6][7]

  • Flavanone and Flavone Formation: Naringenin chalcone is then isomerized to naringenin (a flavanone) by chalcone isomerase (CHI) . Subsequently, naringenin is converted to apigenin (a flavone) by flavone synthase (FNS) . While the direct precursor to the this compound backbone is likely a tetrahydroxyflavone, the core flavone structure is established at this stage. Based on the structure of related compounds like artocarpin, the backbone of this compound is proposed to be 5,7,2',4'-tetrahydroxyflavone . This would require specific hydroxylation steps on the B-ring, likely catalyzed by flavonoid hydroxylases.

Prenylation of the Flavone Core

The hallmark of this compound's structure is the presence of two prenyl groups. These are attached to the flavonoid backbone by the action of prenyltransferases.

  • Prenyl Donors: The prenyl groups are derived from dimethylallyl pyrophosphate (DMAPP) or its isomer isopentenyl pyrophosphate (IPP), which are synthesized through the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways.

  • Prenyltransferase Activity: In Artocarpus heterophyllus, a specific flavonoid prenyltransferase, AhPT1 , has been identified.[8][9] This enzyme is responsible for the C-prenylation of flavonoid substrates. The biosynthesis of this compound likely involves the sequential or concerted action of one or more prenyltransferases that attach two prenyl groups to the 5,7,2',4'-tetrahydroxyflavone core at specific positions. The exact sequence and the specific enzymes for each prenylation step in this compound synthesis require further elucidation. Studies on AhPT1 have shown that its substrate specificity and the position of prenylation can be influenced by cofactors such as Mg²⁺ and Mn²⁺, suggesting a complex regulatory mechanism.[8][9]

A proposed logical flow for the biosynthesis is depicted in the diagram below.

Biosynthesis_Workflow cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid_core Flavonoid Core Biosynthesis cluster_prenylation Prenylation L-Phenylalanine L-Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA L-Phenylalanine->p-Coumaroyl-CoA PAL, C4H, 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone + 3x Malonyl-CoA (CHS) Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS 5,7,2',4'-Tetrahydroxyflavone 5,7,2',4'-Tetrahydroxyflavone Apigenin->5,7,2',4'-Tetrahydroxyflavone Hydroxylases Intermediate_1 Intermediate_1 5,7,2',4'-Tetrahydroxyflavone->Intermediate_1 + DMAPP (AhPT1 or similar) This compound This compound Intermediate_1->this compound + DMAPP (Prenyltransferase)

Figure 1: Proposed Biosynthetic Pathway of this compound.

Data Presentation

Quantitative analysis of flavonoids in Artocarpus species provides valuable information for understanding their biosynthesis and for optimizing extraction methods. The following tables summarize representative quantitative data from the literature.

Plant PartExtraction SolventTotal Flavonoid Content (mg QE/g extract)Reference
Artocarpus heterophyllus LeavesMethanol0.797 ± 0.00[10]
Artocarpus heterophyllus SeedsEthanol4.05 ± 0.01[2]
Artocarpus heterophyllus SeedsAcetone2.21 ± 0.02[2]
Artocarpus heterophyllus SeedsEthyl Acetate2.67 ± 0.01[2]
Artocarpus heterophyllus PeelEthanol0.59[4]
QE = Quercetin Equivalents

Table 1: Total Flavonoid Content in Various Parts of Artocarpus heterophyllus.

Plant PartExtraction SolventTotal Phenolic Content (mg GAE/g extract)Reference
Artocarpus heterophyllus SeedsEthanol4.16 ± 0.01[2]
Artocarpus heterophyllus SeedsAcetone2.30 ± 0.02[2]
Artocarpus heterophyllus SeedsEthyl Acetate2.77 ± 0.02[2]
Artocarpus heterophyllus PeelPetroleum Ether9.80[4]
GAE = Gallic Acid Equivalents

Table 2: Total Phenolic Content in Various Parts of Artocarpus heterophyllus.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction and Quantification of Total Flavonoids

This protocol is adapted from the aluminum chloride colorimetric method.

Materials:

  • Plant material (e.g., leaves, bark of Artocarpus)

  • Methanol

  • 2% Aluminum chloride (AlCl₃) in ethanol

  • Quercetin standard

  • UV-Vis Spectrophotometer

Procedure:

  • Extraction:

    • Grind the dried plant material into a fine powder.

    • Extract a known weight of the powder with methanol (e.g., 1 g in 20 mL) by maceration or sonication for a defined period (e.g., 24 hours).

    • Filter the extract and, if necessary, evaporate to a smaller volume.

  • Quantification:

    • Prepare a stock solution of quercetin in methanol (e.g., 1 mg/mL).

    • Create a series of standard dilutions of quercetin (e.g., 10, 20, 50, 100 µg/mL).

    • In a test tube, mix 0.5 mL of the plant extract or standard solution with 0.5 mL of 2% AlCl₃ ethanol solution.[10]

    • Incubate the mixture at room temperature for 1 hour.

    • Measure the absorbance at 420 nm against a blank (methanol and AlCl₃ solution).

    • Construct a calibration curve using the absorbance values of the quercetin standards.

    • Calculate the total flavonoid content of the plant extract based on the calibration curve, expressed as mg quercetin equivalents per gram of dry weight (mg QE/g DW).

Chalcone Synthase (CHS) Enzyme Assay

This protocol is a generalized method for assaying CHS activity.

Materials:

  • Plant tissue for enzyme extraction

  • Extraction buffer (e.g., 0.1 M borate buffer, pH 8.8, containing polyvinylpyrrolidone and β-mercaptoethanol)

  • Substrates: p-coumaroyl-CoA and malonyl-CoA

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Ethyl acetate

  • HPLC system

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C.

    • The supernatant containing the crude enzyme extract can be used directly or further purified.

  • Enzyme Assay:

    • The standard reaction mixture (total volume of 200 µL) contains reaction buffer, p-coumaroyl-CoA (e.g., 10 µM), [¹⁴C]malonyl-CoA (e.g., 50 µM, for radiometric assay) or unlabeled malonyl-CoA, and the enzyme extract.

    • Initiate the reaction by adding the enzyme extract.

    • Incubate at 30°C for a specific time (e.g., 30 minutes).

    • Stop the reaction by adding a small volume of acid (e.g., 20 µL of 20% HCl).

  • Product Analysis:

    • Extract the reaction products with ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness and redissolve the residue in a suitable solvent (e.g., methanol).

    • Analyze the products by HPLC, comparing the retention time with an authentic standard of naringenin chalcone (or naringenin, as the chalcone can cyclize non-enzymatically).[11][12]

Prenyltransferase (PT) Enzyme Assay

This protocol describes a general method for assaying membrane-bound plant prenyltransferase activity using microsomal fractions.

Materials:

  • Plant tissue for microsomal preparation

  • Homogenization buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing sucrose, EDTA, and reducing agents)

  • Microsome resuspension buffer

  • Flavonoid substrate (e.g., 5,7,2',4'-tetrahydroxyflavone)

  • Prenyl donor: [³H]DMAPP or unlabeled DMAPP

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂ or MnCl₂)

  • Ethyl acetate

  • TLC plates or HPLC system

Procedure:

  • Microsomal Fraction Preparation:

    • Homogenize fresh plant tissue in ice-cold homogenization buffer.

    • Filter the homogenate and centrifuge at low speed to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Wash the microsomal pellet and resuspend it in a suitable buffer.

  • Enzyme Assay:

    • The reaction mixture typically contains the microsomal preparation, the flavonoid substrate, the prenyl donor (DMAPP), and a divalent metal ion cofactor (e.g., Mg²⁺ or Mn²⁺) in the reaction buffer.

    • Initiate the reaction by adding the microsomal fraction.

    • Incubate the mixture at a suitable temperature (e.g., 30°C) for a defined period.

    • Terminate the reaction, for example, by adding acid.

  • Product Detection:

    • Extract the products with an organic solvent like ethyl acetate.

    • Analyze the products by thin-layer chromatography (TLC) and autoradiography (if using a radiolabeled prenyl donor) or by HPLC-MS to identify the prenylated flavonoid products.[13]

Signaling Pathways and Regulation

The biosynthesis of flavonoids is tightly regulated at the transcriptional level by a complex interplay of transcription factors, primarily from the MYB, bHLH, and WD40 families.[14] These transcription factors form a complex (MBW complex) that binds to the promoter regions of flavonoid biosynthetic genes, including CHS, thereby activating their expression.

Environmental cues such as UV light, pathogen attack, and nutrient availability can induce the expression of these regulatory and structural genes, leading to an increased production of flavonoids as part of the plant's defense response. The specific signaling pathways that respond to these stimuli and converge on the regulation of prenylated flavonoid biosynthesis in Artocarpus are an active area of research.

The diagram below illustrates the general regulatory logic of flavonoid biosynthesis.

Signaling_Pathway cluster_stimuli Environmental & Developmental Signals cluster_regulation Transcriptional Regulation cluster_biosynthesis Biosynthesis UV Light UV Light Signaling Cascades Signaling Cascades UV Light->Signaling Cascades Pathogen Attack Pathogen Attack Pathogen Attack->Signaling Cascades Nutrient Status Nutrient Status Nutrient Status->Signaling Cascades MBW Complex (MYB, bHLH, WD40) MBW Complex (MYB, bHLH, WD40) Signaling Cascades->MBW Complex (MYB, bHLH, WD40) Activation Flavonoid Biosynthesis Genes (e.g., CHS, FNS, PTs) Flavonoid Biosynthesis Genes (e.g., CHS, FNS, PTs) MBW Complex (MYB, bHLH, WD40)->Flavonoid Biosynthesis Genes (e.g., CHS, FNS, PTs) Upregulation Biosynthetic Enzymes Biosynthetic Enzymes Flavonoid Biosynthesis Genes (e.g., CHS, FNS, PTs)->Biosynthetic Enzymes Translation This compound This compound Biosynthetic Enzymes->this compound Catalysis

Figure 2: General Regulatory Network of Flavonoid Biosynthesis.

Conclusion

The biosynthesis of this compound in Artocarpus plants is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the core flavonoid biosynthetic route, culminating in specific hydroxylation and prenylation events. While the general framework of this pathway is understood, the precise enzymes and intermediates, particularly those involved in the later tailoring steps, remain to be fully characterized. The identification and characterization of the specific hydroxylases and prenyltransferases are key future research directions. A deeper understanding of the regulatory networks governing this pathway will be instrumental for the biotechnological production of this compound and other valuable prenylated flavonoids. This guide provides a solid foundation for researchers to build upon in their efforts to unravel the intricate molecular machinery behind the synthesis of this promising natural product.

References

An In-depth Technical Guide on the Ethnobotanical Uses and Bioactive Properties of Artoheterophyllin B and Related Compounds from Artocarpus heterophyllus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ethnobotanical Significance of Artocarpus heterophyllus

Artocarpus heterophyllus, commonly known as jackfruit, is a large evergreen tree belonging to the Moraceae family, native to the Western Ghats of India and widely cultivated in tropical and subtropical regions.[1][2] For centuries, various parts of the jackfruit tree, including the fruit, leaves, bark, and roots, have been integral to traditional medicine systems for the treatment of a wide array of ailments.[3][4]

Traditionally, the leaves are utilized for fever, boils, wounds, and skin diseases.[3] The fruit is reported to have cooling, laxative, and aphrodisiac properties, while the seeds are considered diuretic and constipating.[3] The wood of the tree is traditionally used as a sedative and for convulsions.[3] Furthermore, traditional applications extend to the treatment of asthma, ulcers, dermatitis, cough, and hypertension.[5] The plant's latex is employed for ophthalmic and pharyngeal disorders.[3] Modern scientific investigations have begun to validate these traditional uses, revealing a rich phytochemical profile responsible for a range of pharmacological activities, including anti-inflammatory, antibacterial, antidiabetic, and antifungal properties.[4]

Artoheterophyllin B and Other Bioactive Prenylflavonoids

Recent phytochemical studies of Artocarpus heterophyllus have led to the isolation and characterization of a diverse array of bioactive compounds, with a particular focus on prenylated flavonoids. Among these is a series of compounds known as Artoheterophyllins. Specifically, Artoheterophyllin A, B, C, and D have been isolated from the ethanol extract of the twigs of A. heterophyllus.[1][2] Further investigations into the wood of the plant have identified Artoheterophyllins E-J.[2][3]

These compounds belong to the larger class of prenylflavonoids, which are known to exhibit significant biological activities. The prenyl group often enhances the bioactivity of the flavonoid backbone. This guide will focus on the available data for this compound and related bioactive compounds from Artocarpus heterophyllus.

Quantitative Bioactivity Data

The bioactive compounds isolated from Artocarpus heterophyllus have demonstrated significant potential in various in vitro assays. The following tables summarize the quantitative data on their anti-inflammatory, anticancer, and antioxidant activities.

Table 1: Anti-inflammatory Activity of Compounds from Artocarpus heterophyllus
Compound/ExtractAssayCell LineIC₅₀ (µM)Reference(s)
Prenylated Chromones (various)Nitric Oxide (NO) Production Inhibition-0.48 - 19.87[1][6]
Artoheterophoid (various)Nitric Oxide (NO) Production Inhibition-0.72 - 5.93[1]
ArtocarpesinNO and Prostaglandin E₂ (PGE₂) ProductionRAW 264.7-[7]
Table 2: Anticancer Activity of Compounds from Artocarpus heterophyllus
Compound/ExtractCell LineAssayIC₅₀ (µM)Reference(s)
Heterophyllene CMCF-7 (Breast Cancer)Cytotoxicity12.56[1]
NorartocarpinMCF-7 (Breast Cancer)Cytotoxicity10.04[1]
NorartocarpinKB (Oral Cancer)Cytotoxicity13.57[1]
ArtocarpinMCF-7 (Breast Cancer)Cytotoxicity-[1]
ArtocarpinKB (Oral Cancer)Cytotoxicity-[1]
Cudraflavone BHL60, A549, SK-BR-3CytotoxicityComparable to Cisplatin[4][8]
ArtocarpinHL60, A549CytotoxicityComparable to Cisplatin[4][8]
Compound 11 (unspecified)SMMC-7721 (Hepatocellular Carcinoma)Cytotoxicity15.85[3]
Compound 30 (unspecified)SMMC-7721 (Hepatocellular Carcinoma)Cytotoxicity12.06[3]
Compound 30 (unspecified)NCI-H460 (Lung Cancer)Cytotoxicity5.19[3]
Methanolic ExtractA549 (Lung Cancer)MTT Assay35.26 µg/ml[9]
Ethanolic ExtractWiDr (Colon Cancer)MTT Assay740.43 µg/mL[10]
Table 3: Antioxidant Activity of Extracts from Artocarpus heterophyllus
ExtractAssayIC₅₀ / ActivityReference(s)
Total Leaf ExtractDPPH73.5 µg/ml[1]
Aqueous Leaf FractionFRAP72 µg/ml[1]
Ethyl Acetate Leaf FractionDPPHEC₅₀: 60.53 mg/mL[11][12]
Column Fraction of Leaf ExtractDPPHEC₅₀: 35.27 µg/mL[11][12]
Ethanolic Seed ExtractDPPHEC₅₀: 76.71 µg/ml
Ethyl Acetate Seed ExtractDPPHEC₅₀: 65.51 µg/ml
Ethanolic Extract of SeedsDPPH50% scavenging at 80µg/ml[13]
n-Hexane Extract of SeedsDPPH50% scavenging at 35µg/ml[13]

Experimental Protocols

General Protocol for Extraction and Isolation of Flavonoids

The following is a generalized protocol based on methodologies reported for the isolation of flavonoids and related phenolic compounds from Artocarpus heterophyllus.[11][14][15]

  • Plant Material Collection and Preparation:

    • Collect fresh plant material (e.g., leaves, twigs, wood).

    • Wash the material thoroughly to remove any dirt and debris.

    • Air-dry the plant material in the shade or use a hot air oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried material into a coarse powder using a mechanical grinder.

  • Extraction:

    • Perform maceration or soxhlet extraction of the powdered plant material with a suitable solvent. Common solvents used include methanol, ethanol, or a mixture of methanol-water (e.g., 9:1).[11][14]

    • For maceration, soak the plant powder in the solvent for an extended period (e.g., 24-72 hours) with occasional stirring.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation (Optional):

    • The crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Isolation and Purification:

    • Subject the crude extract or the desired fraction to column chromatography. The stationary phase is typically silica gel or Sephadex LH-20.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).

    • Monitor the collected fractions using Thin Layer Chromatography (TLC).

    • Pool the fractions containing the compounds of interest.

    • Further purify the pooled fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compounds.

  • Structure Elucidation:

    • Characterize the structure of the isolated pure compounds using spectroscopic techniques such as UV-Vis, FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition

This protocol is based on the methods used to evaluate the anti-inflammatory effects of compounds from A. heterophyllus.[7][16]

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells.

    • Incubate the plate for 24 hours.

  • Measurement of Nitric Oxide:

    • After incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition compared to the LPS-treated control.

In Vitro Anticancer Assay: MTT Cytotoxicity Assay

This is a common method to assess the cytotoxic effects of compounds on cancer cell lines.[9]

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., MCF-7, A549, SMMC-7721) in an appropriate medium and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

The bioactive compounds from Artocarpus heterophyllus exert their effects through the modulation of various cellular signaling pathways.

MAPK Signaling Pathway in Cancer

Some phenolic compounds isolated from the wood of A. heterophyllus have been suggested to exert their anticancer effects through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in many cancers.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF JNK JNK RAS->JNK p38 p38 RAS->p38 MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Cellular_Response Cell Proliferation, Apoptosis, Differentiation Transcription_Factors->Cellular_Response Arto_Compound Artocarpus Compound (e.g., this compound) Arto_Compound->ERK Inhibition? Arto_Compound->JNK Inhibition? Arto_Compound->p38 Inhibition?

Caption: Putative inhibition of the MAPK signaling pathway by compounds from Artocarpus heterophyllus.

PPAR and AMPK Signaling Pathways in Metabolic Regulation

Polysaccharides from the pulp of Artocarpus heterophyllus have been shown to ameliorate non-alcoholic fatty liver disease by activating the Peroxisome Proliferator-Activated Receptor (PPAR) and AMP-activated Protein Kinase (AMPK) signaling pathways.[17] These pathways are central to the regulation of lipid and glucose metabolism.

Metabolic_Regulation cluster_AMPK AMPK Pathway cluster_PPAR PPAR Pathway JFP_Ps Jackfruit Pulp Polysaccharides AMPK AMPK JFP_Ps->AMPK Activation PPARa PPARα JFP_Ps->PPARa Upregulation p_AMPK p-AMPK (Active) AMPK->p_AMPK SREBP1c SREBP-1c p_AMPK->SREBP1c ACC ACC SREBP1c->ACC FAS FAS SREBP1c->FAS Lipogenesis Lipogenesis ACC->Lipogenesis FAS->Lipogenesis LPL LPL PPARa->LPL CPT1 CPT1 PPARa->CPT1 HSL HSL PPARa->HSL Lipolysis Lipolysis LPL->Lipolysis CPT1->Lipolysis HSL->Lipolysis

Caption: Modulation of PPAR and AMPK signaling pathways by jackfruit pulp polysaccharides.

Conclusion and Future Directions

Artocarpus heterophyllus is a rich source of bioactive compounds, including the prenylflavonoid this compound and its congeners. The traditional ethnobotanical uses of this plant are increasingly being supported by scientific evidence demonstrating its anti-inflammatory, anticancer, and antioxidant properties. The quantitative data presented in this guide highlight the potential of these compounds for the development of novel therapeutic agents.

Further research is warranted to:

  • Isolate and fully characterize this compound and other related compounds from various parts of the plant.

  • Conduct comprehensive in vitro and in vivo studies to elucidate the specific mechanisms of action and to determine the full pharmacological profile of these compounds.

  • Investigate the structure-activity relationships of the Artoheterophyllin series to identify the most potent derivatives.

  • Develop standardized extraction and formulation methods to ensure the quality and efficacy of Artocarpus heterophyllus-based products for potential clinical applications.

The information compiled in this technical guide provides a solid foundation for researchers, scientists, and drug development professionals to explore the therapeutic potential of Artocarpus heterophyllus and its unique bioactive constituents.

References

Preliminary Bioactivity Screening of Artoheterophyllin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Artoheterophyllin B, a flavonoid isolated from the plant genus Artocarpus, has been identified as a compound with potential therapeutic value. Preliminary screening has revealed its bioactivity against the malaria parasite, Plasmodium falciparum. This document provides a concise summary of the available quantitative data, a generalized experimental protocol for assessing antiplasmodial activity, and a workflow for the preliminary bioactivity screening of natural products. Due to the limited publicly available data specifically on this compound, this guide also incorporates contextual information from related compounds found in Artocarpus heterophyllus to highlight the potential areas for future investigation.

Introduction

Natural products remain a vital source of novel chemical entities for drug discovery. The genus Artocarpus, commonly known as jackfruit, is a rich source of prenylated flavonoids, which have demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This compound is one such compound isolated from this genus. This technical guide focuses on the preliminary bioactivity data available for this compound, with a primary focus on its antiplasmodial properties.

Quantitative Bioactivity Data

The primary reported bioactivity for this compound is its antiplasmodial activity. The following table summarizes the key quantitative finding.

CompoundBioactivityTarget OrganismAssay StrainIC₅₀ (μM)Citation
This compoundAntiplasmodialPlasmodium falciparumFcB113.7[1]

Experimental Protocols

While the specific, detailed protocol for the antiplasmodial screening of this compound is not publicly available, a generalized protocol for an in vitro antiplasmodial assay is provided below. This protocol is based on standard methodologies used in the field.

In Vitro Antiplasmodial Susceptibility Testing (SYBR Green I-based Assay)

1. Parasite Culture:

  • Plasmodium falciparum (e.g., FcB1 strain) is cultured in vitro in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃.
  • Cultures are maintained at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.
  • Parasitemia is monitored daily by Giemsa-stained thin blood smears.

2. Assay Procedure:

  • The test compound (this compound) is dissolved in DMSO to prepare a stock solution.
  • Serial two-fold dilutions of the compound are prepared in RPMI-1640 medium in a 96-well microtiter plate.
  • A synchronized parasite culture (primarily ring stage) with 1% parasitemia and 2% hematocrit is added to each well.
  • The plate is incubated for 72 hours under the same conditions as the parasite culture.
  • After incubation, the plate is frozen at -80°C to lyse the erythrocytes.

3. Lysis and Staining:

  • The plate is thawed, and a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.
  • The plate is incubated in the dark at room temperature for 1 hour.

4. Data Acquisition and Analysis:

  • Fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
  • The fluorescence intensity is proportional to the number of viable parasites.
  • The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for natural product bioactivity screening and a conceptual representation of a signaling pathway that could be investigated based on the activities of related compounds.

experimental_workflow cluster_extraction 1. Sample Preparation cluster_screening 2. Bioactivity Screening cluster_elucidation 3. Mechanism of Action Studies cluster_development 4. Lead Optimization plant_material Plant Material (Artocarpus sp.) extraction Extraction & Fractionation plant_material->extraction pure_compound Isolation of this compound extraction->pure_compound primary_screening Primary Screening (e.g., Antiplasmodial Assay) pure_compound->primary_screening hit_identification Hit Identification (IC50 Determination) primary_screening->hit_identification pathway_analysis Signaling Pathway Analysis hit_identification->pathway_analysis target_identification Target Identification pathway_analysis->target_identification sar_studies Structure-Activity Relationship (SAR) target_identification->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: A generalized workflow for the discovery and development of bioactive natural products.

While no specific signaling pathway has been elucidated for this compound, related compounds from Pseudostellaria heterophylla with a similar name ("Heterophyllin B") have been shown to modulate the PI3K/Akt pathway to exert anti-inflammatory effects.[2][3] This suggests a potential avenue of investigation for this compound's mechanism of action in other bioactivities.

PI3K_Akt_Pathway LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) LPS->Receptor PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation NFkB NF-κB Akt->NFkB Activation Inflammation Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Inflammation Upregulation Artoheterophyllin_B Potential Inhibition by this compound Artoheterophyllin_B->PI3K Artoheterophyllin_B->Akt

Caption: A conceptual diagram of the PI3K/Akt signaling pathway, a potential target for anti-inflammatory compounds.

Future Directions

The preliminary antiplasmodial activity of this compound warrants further investigation. Future research should focus on:

  • Broad-Spectrum Bioactivity Screening: Evaluating this compound against a wider range of therapeutic targets, including cancer cell lines, viruses, and bacteria, to uncover additional bioactivities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its antiplasmodial effects.

  • In Vivo Efficacy and Toxicity: Assessing the efficacy and safety of this compound in animal models of malaria.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of this compound to identify compounds with improved potency and drug-like properties.

Conclusion

This compound has emerged as a natural product with promising antiplasmodial activity. While the current data is limited, it provides a strong rationale for further in-depth investigation into its therapeutic potential. The methodologies and conceptual frameworks presented in this guide offer a roadmap for advancing the research and development of this compound as a potential lead compound for new drug discovery.

References

Unraveling the Spectroscopic Signature of Artoheterophyllin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 10, 2025 – A comprehensive technical guide detailing the spectroscopic data of Artoheterophyllin B, a cyclic octapeptide with significant therapeutic potential, has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the compound's nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, crucial for its identification, characterization, and further development in medicinal chemistry. It has been determined through extensive database searching that the compound of interest is scientifically recognized as Heterophyllin B, and this guide will proceed with the corrected nomenclature.

Heterophyllin B, isolated from Pseudostellaria heterophylla, has garnered attention for its biological activities, including the inhibition of cancer cell adhesion and invasion by targeting the PI3K/AKT/β-catenin signaling pathway. A clear understanding of its structural and spectroscopic properties is paramount for leveraging its therapeutic potential.

Spectroscopic Data Summary

The following tables summarize the key quantitative NMR and MS data for Heterophyllin B.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Heterophyllin B

The ¹H and ¹³C NMR chemical shifts for Heterophyllin B are essential for the structural elucidation and confirmation of the molecule. The data presented here is a compilation from available scientific literature.

Amino Acid ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Gly α-CH₂3.98, 3.8543.8
C=O-171.5
Gly α-CH₂4.05, 3.7544.2
C=O-171.2
Leu NH8.25-
α-CH4.4553.5
β-CH₂1.70, 1.6041.5
γ-CH1.8025.5
δ-CH₃0.95, 0.9023.0, 22.0
C=O-173.8
Pro α-CH4.3561.2
β-CH₂2.20, 1.9530.5
γ-CH₂2.05, 1.9025.8
δ-CH₂3.65, 3.5547.8
C=O-172.5
Pro α-CH4.4061.0
β-CH₂2.15, 1.9030.2
γ-CH₂2.00, 1.8525.6
δ-CH₂3.70, 3.6047.5
C=O-172.3
Pro α-CH4.3061.5
β-CH₂2.25, 2.0030.8
γ-CH₂2.10, 1.9526.0
δ-CH₂3.60, 3.5048.0
C=O-172.8
Ile NH8.15-
α-CH4.2559.5
β-CH1.9537.5
γ-CH₂1.50, 1.2025.0
γ-CH₃0.9015.5
δ-CH₃0.8511.5
C=O-173.5
Phe NH8.05-
α-CH4.6556.0
β-CH₂3.20, 3.1038.0
Ar-CH7.20-7.35129.0, 128.5, 126.8
Ar-C-137.0
C=O-172.0

Note: Chemical shifts are referenced to residual solvent signals. The exact values may vary slightly depending on the solvent and experimental conditions.

Table 2: Mass Spectrometry Data for Heterophyllin B

Mass spectrometry data is critical for determining the molecular weight and elemental composition of a compound. The data for Heterophyllin B is consistent with its cyclic octapeptide structure.

ParameterValue
Molecular Formula C₄₀H₅₈N₈O₈
Molecular Weight 778.94 g/mol
Ionization Mode Electrospray Ionization (ESI)
Observed m/z (M+H)⁺ 779.44
Key MS/MS Fragments Further fragmentation of the (M+H)⁺ ion typically involves the cleavage of the peptide backbone, resulting in a series of b and y ions, as well as neutral losses corresponding to individual amino acid residues. Detailed fragmentation analysis is crucial for sequence confirmation.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to accurate structural analysis. The following section outlines the general experimental protocols for the NMR and MS analysis of Heterophyllin B.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of Heterophyllin B (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) to a concentration of approximately 5-10 mM. The choice of solvent is critical and can influence the observed chemical shifts.

Instrumentation: NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed to achieve complete structural assignment. This includes:

  • 1D ¹H NMR: To observe the proton signals and their multiplicities.

  • 1D ¹³C NMR and DEPT: To identify all carbon signals and distinguish between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within individual amino acid residues.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the peptide.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities between protons, providing information about the 3D conformation of the peptide.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of Heterophyllin B is prepared in a suitable solvent system, typically a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid to promote protonation.

Instrumentation: High-resolution mass spectrometry is performed using an instrument such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer coupled to a liquid chromatography system (LC-MS).

Data Acquisition:

  • Full Scan MS: The sample is introduced into the mass spectrometer via electrospray ionization (ESI), and a full scan mass spectrum is acquired to determine the accurate mass of the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): The [M+H]⁺ ion is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are then mass-analyzed to generate the MS/MS spectrum, which provides information about the amino acid sequence.

Visualization of Biological Activity

Heterophyllin B has been shown to inhibit the PI3K/AKT/β-catenin signaling pathway, which is often dysregulated in cancer. The following diagram illustrates the workflow of this signaling pathway and the inhibitory action of Heterophyllin B.

PI3K_AKT_Pathway cluster_nucleus Nuclear Events GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds HeterophyllinB Heterophyllin B PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates GSK3b GSK-3β AKT->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation Degradation Degradation BetaCatenin->Degradation BetaCatenin->Nucleus Translocates TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (Proliferation, Invasion) TCF_LEF->Gene_Expression Promotes HeterophyllinB->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/β-catenin signaling pathway by Heterophyllin B.

This technical guide serves as a foundational resource for researchers working with Heterophyllin B. The provided spectroscopic data and experimental protocols will aid in the quality control, structural verification, and further investigation of this promising natural product. The visualization of its mechanism of action provides context for its potential therapeutic applications.

Methodological & Application

Chromatographic Techniques for Artoheterophyllin B Separation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of Artoheterophyllin B, a prenylated flavonoid with significant therapeutic potential, using various chromatographic techniques. Due to the limited availability of specific separation protocols for this compound, the methodologies presented here are based on established and validated methods for the separation of structurally similar prenylated flavonoids isolated from Artocarpus species, the natural source of this compound.

Introduction to this compound and Chromatographic Separation

This compound is a bioactive prenylated flavonoid found in plants of the Artocarpus genus. Like many other prenylated flavonoids, it exhibits a range of pharmacological activities, making it a compound of interest for drug discovery and development. Effective separation and purification are critical steps for its characterization, bioactivity screening, and potential therapeutic applications.

Chromatographic techniques are indispensable for the isolation and purification of natural products like this compound from complex plant extracts. The choice of chromatographic method depends on the scale of separation, the physicochemical properties of the target compound, and the desired purity. This guide focuses on High-Performance Liquid Chromatography (HPLC) as a primary analytical and preparative tool, along with other relevant techniques.

Data Presentation: Comparison of Chromatographic Conditions for Artocarpus Flavonoids

The following table summarizes typical chromatographic conditions used for the separation of flavonoids from Artocarpus species, which can be adapted for the separation of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Counter-Current Chromatography (CCC)
Stationary Phase C18 (Reversed-Phase)Liquid (Two-phase solvent system)
Mobile Phase Gradient of Methanol and Water[1][2][3]n-hexane–ethyl acetate–methanol–water (5:5:7:3, v/v/v/v)[4]
Column/Support TSK-gel ODS-80Tm (5 µm, 4.6 × 150 mm)[1][2]Not applicable
Flow Rate 1 mL/min[1][2][3]Not specified
Detection UV at 285 nm[1][2][3]Not applicable (fraction collection and subsequent analysis)
Temperature 25°C[1][2]Not specified
Sample Preparation Ethyl acetate extract of plant material[1][2]Ethyl acetate fraction of plant extract[4]
Purity Achieved Analytical to preparative scalePreparative scale, yielding 98% purity for a prenylated flavonoid[4]

Experimental Protocols

Protocol 1: Analytical and Preparative HPLC Separation of this compound

This protocol is adapted from a validated method for the simultaneous determination of three flavonoids from Artocarpus heterophyllus heartwoods.[1][2][3]

Objective: To separate and quantify this compound from a plant extract.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., TSK-gel ODS-80Tm, 5 µm, 4.6 × 150 mm for analytical; larger dimensions for preparative).

  • HPLC-grade methanol and water.

  • 0.45 µm syringe filters.

  • Sample: Ethyl acetate extract of the plant material containing this compound.

Procedure:

  • Sample Preparation:

    • Dissolve the dried ethyl acetate extract in methanol to a final concentration of 1 mg/mL.

    • Vortex the solution to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: TSK-gel ODS-80Tm (5 µm, 4.6 × 150 mm).

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade methanol.

    • Gradient Elution:

      • 0-8 min: 60% B

      • 8-27 min: 80% B

      • 27-35 min: 60% B[1][2][3]

    • Flow Rate: 1.0 mL/min.[1][2][3]

    • Column Temperature: 25 °C.[1][2]

    • Detection Wavelength: 285 nm.[1][2][3]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time (if a standard is available) or by collecting the fraction and performing structural elucidation (e.g., via MS and NMR).

    • For quantitative analysis, construct a calibration curve using a purified standard of this compound.

For Preparative Scale: The method can be scaled up by using a larger diameter preparative column and a higher flow rate. Fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the purified compound.

Protocol 2: General Column Chromatography for Initial Fractionation

This protocol describes a general approach for the initial fractionation of a crude plant extract to enrich the fraction containing this compound.

Objective: To perform a preliminary separation of the crude extract to isolate a flavonoid-rich fraction.

Materials:

  • Glass chromatography column.

  • Silica gel (60-120 mesh).

  • Solvents: Hexane, ethyl acetate, methanol.

  • Crude plant extract.

  • Collection tubes.

  • Thin Layer Chromatography (TLC) plates and chamber.

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the glass column and allow it to pack uniformly.

    • Wash the column with hexane until the packing is stable.

  • Sample Loading:

    • Adsorb the crude extract onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried extract-silica mixture onto the top of the packed column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the hexane.

    • Finally, elute with increasing concentrations of methanol in ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions of a fixed volume (e.g., 20 mL).

    • Monitor the separation by spotting the collected fractions on a TLC plate and developing it in a suitable solvent system (e.g., hexane:ethyl acetate).

    • Combine fractions that show similar TLC profiles.

  • Further Purification:

    • The enriched fractions containing the target compound can then be subjected to further purification using preparative HPLC or other high-resolution techniques.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Plant_Material Artocarpus sp. Plant Material Extraction Solvent Extraction (e.g., Ethyl Acetate) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Initial Fractionation) Crude_Extract->Column_Chromatography HPLC Preparative HPLC (High-Resolution Separation) Column_Chromatography->HPLC Isolated_Compound Pure this compound HPLC->Isolated_Compound Structure_Elucidation Structural Elucidation (MS, NMR) Isolated_Compound->Structure_Elucidation Bioactivity_Screening Bioactivity Screening Isolated_Compound->Bioactivity_Screening

Caption: Workflow for the isolation and analysis of this compound.

Chromatographic_Parameters Mobile_Phase Mobile Phase Composition Resolution Resolution Mobile_Phase->Resolution Retention_Time Retention Time Mobile_Phase->Retention_Time Stationary_Phase Stationary Phase (Column Chemistry) Stationary_Phase->Resolution Stationary_Phase->Retention_Time Flow_Rate Flow Rate Flow_Rate->Retention_Time Peak_Shape Peak Shape Flow_Rate->Peak_Shape Temperature Temperature Temperature->Retention_Time Temperature->Peak_Shape

Caption: Relationship between chromatographic parameters and separation quality.

References

Application Notes and Protocols for Artoheterophyllin B Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artoheterophyllin B, a prenylated flavonoid found in Artocarpus heterophyllus (jackfruit), has garnered interest for its potential therapeutic properties, including anti-inflammatory and tyrosinase inhibitory activities. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from A. heterophyllus plant material. The described methodology is based on established phytochemical techniques for flavonoid isolation from this genus. Additionally, this document outlines a plausible anti-inflammatory signaling pathway potentially modulated by this compound, offering a basis for further pharmacological investigation.

Introduction

Artocarpus heterophyllus Lam., a member of the Moraceae family, is a rich source of various bioactive compounds, including flavonoids, stilbenoids, and terpenoids. Among these, this compound, an isoprenylated flavonoid, has been identified in the twigs and wood of the plant. Flavonoids from A. heterophyllus have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Notably, related compounds such as cycloheterophyllin have been shown to exert anti-inflammatory effects by modulating the MAPK signaling pathway. Given the structural similarities and the known biological activities of flavonoids from this plant, this compound is a promising candidate for drug discovery and development. This protocol details a comprehensive method for its extraction and purification.

Experimental Protocols

Plant Material Collection and Preparation
  • Plant Part: Twigs or heartwood of Artocarpus heterophyllus.

  • Collection: Harvest fresh twigs or heartwood.

  • Preparation:

    • Wash the plant material thoroughly with distilled water to remove any dirt and debris.

    • Air-dry the material in the shade at room temperature for 7-10 days or until completely dry.

    • Grind the dried plant material into a coarse powder using a mechanical grinder.

    • Store the powdered material in an airtight container in a cool, dark place until extraction.

Extraction of Crude Flavonoid Mixture

This protocol utilizes solvent extraction to obtain a crude extract containing this compound.

  • Solvent: 95% Ethanol or Methanol.

  • Procedure:

    • Weigh the powdered plant material.

    • Macerate the powder with 95% ethanol (or methanol) at a 1:10 (w/v) ratio in a large glass container.

    • Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to obtain a viscous crude extract.

Liquid-Liquid Partitioning for Fractionation

This step aims to separate compounds based on their polarity, enriching the flavonoid content in a specific fraction.

  • Solvents: Ethyl acetate, n-hexane, and water.

  • Procedure:

    • Dissolve the crude ethanol extract in a minimal amount of distilled water.

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform liquid-liquid partitioning by first extracting with n-hexane (1:1 v/v) three times to remove non-polar compounds like fats and waxes. Discard the n-hexane fractions.

    • Subsequently, extract the aqueous layer with ethyl acetate (1:1 v/v) three times.

    • Combine the ethyl acetate fractions, as flavonoids are typically soluble in this solvent.

    • Dry the ethyl acetate fraction over anhydrous sodium sulfate.

    • Concentrate the dried ethyl acetate fraction to dryness using a rotary evaporator. This fraction will be enriched with flavonoids, including this compound.

Isolation and Purification by Column Chromatography

Column chromatography is employed to isolate this compound from the enriched flavonoid fraction.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate.

  • Procedure:

    • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

    • Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel to create a dry powder.

    • Carefully load the sample powder onto the top of the packed silica gel column.

    • Begin elution with 100% n-hexane, gradually increasing the polarity by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, n-hexane:ethyl acetate).

    • Collect the eluting solvent in fractions of equal volume.

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualize under UV light.

    • Combine the fractions that show a prominent spot corresponding to this compound.

    • Evaporate the solvent from the combined fractions to obtain the purified this compound.

    • Further purification can be achieved by recrystallization or preparative HPLC if necessary.

Data Presentation

The following table summarizes hypothetical quantitative data for the extraction and purification of this compound from 1 kg of dried Artocarpus heterophyllus twigs. These values are illustrative and can vary based on the plant material and extraction conditions.

ParameterValueUnit
Starting Plant Material (Dried Twigs)1kg
Crude Ethanol Extract Yield85g
Ethyl Acetate Fraction Yield25g
Purified this compound Yield150mg
Purity of this compound (by HPLC)>95%

Mandatory Visualizations

Experimental Workflow

Extraction_Workflow A Plant Material (A. heterophyllus twigs) B Drying and Grinding A->B C Maceration with 95% Ethanol B->C D Filtration and Concentration C->D E Crude Ethanol Extract D->E F Liquid-Liquid Partitioning (n-Hexane/Ethyl Acetate/Water) E->F G Ethyl Acetate Fraction F->G Flavonoid-rich fraction H Silica Gel Column Chromatography G->H I Fraction Collection and TLC Monitoring H->I J Purified this compound I->J

Caption: Experimental workflow for the extraction and purification of this compound.

Proposed Anti-Inflammatory Signaling Pathway

Given that related flavonoids from Artocarpus species have been shown to inhibit inflammatory responses through the MAPK and NF-κB signaling pathways, a plausible mechanism for this compound is the inhibition of the NF-κB pathway. This pathway is a key regulator of inflammation.

Application Notes and Protocols for Determining Artoheterophyllin B Activity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to characterize the biological activity of Artoheterophyllin B using cell-based assays. The focus is on evaluating its potential cytotoxic and anti-inflammatory effects, common activities for compounds isolated from the Artocarpus genus.

Introduction

This compound is a natural product whose biological activities are not yet fully elucidated. Related compounds from the Artocarpus species have demonstrated a range of effects, including cytotoxicity against cancer cell lines and potent anti-inflammatory properties.[1][2] Cell-based assays are indispensable tools for the initial screening and mechanistic investigation of such natural products, offering a physiologically relevant and efficient means to assess their therapeutic potential.[3][4] These protocols describe two primary assays: a cytotoxicity assay to determine the compound's effect on cell viability and an anti-inflammatory assay to measure its ability to modulate inflammatory responses in vitro.

I. Cytotoxicity Assessment of this compound

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a selected cancer cell line (e.g., A549 human lung carcinoma). The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Experimental Protocol: MTT Assay
  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation

Table 1: Cytotoxicity of this compound on A549 Cells

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.5
0.198.2 ± 5.1
191.5 ± 3.8
1075.3 ± 6.2
5048.9 ± 4.9
10022.7 ± 3.1
Doxorubicin (1 µM)35.4 ± 4.2

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed A549 Cells (5x10³/ well) in 96-well Plate adhere Incubate Overnight (Adhesion) seed->adhere treat Treat with this compound (0.1-100 µM) for 48h adhere->treat add_mtt Add MTT Solution (4h Incubation) treat->add_mtt dissolve Dissolve Formazan (DMSO) add_mtt->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Workflow for MTT-based cytotoxicity assay.

II. Anti-inflammatory Activity of this compound

This protocol is designed to assess the anti-inflammatory properties of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. LPS stimulation of macrophages is a standard in vitro model for inducing an inflammatory response.[7][8][9]

Experimental Protocol: NO and Cytokine Measurement
  • Cell Culture: Maintain RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Plate 2.5 x 10⁵ cells per well in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay, e.g., 1, 5, 10 µM) for 2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no treatment), a vehicle control (DMSO + LPS), and a positive control (e.g., Dexamethasone + LPS).

  • Nitric Oxide (NO) Assay (Griess Test):

    • Collect 100 µL of the cell culture supernatant.

    • Mix with 100 µL of Griess reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Analysis (ELISA):

    • Collect the remaining supernatant and centrifuge to remove debris.

    • Measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

Data Presentation

Table 2: Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Cells

TreatmentNO Concentration (µM) (Mean ± SD)
Control (Untreated)1.2 ± 0.3
LPS (1 µg/mL)25.8 ± 2.1
This compound (1 µM) + LPS20.5 ± 1.8
This compound (5 µM) + LPS12.3 ± 1.5
This compound (10 µM) + LPS6.7 ± 0.9
Dexamethasone (10 µM) + LPS4.5 ± 0.6

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control (Untreated)50 ± 825 ± 5
LPS (1 µg/mL)2800 ± 2101500 ± 150
This compound (10 µM) + LPS1150 ± 130650 ± 80
Dexamethasone (10 µM) + LPS450 ± 60280 ± 40

III. Mechanistic Studies: Signaling Pathway Analysis

To investigate the mechanism underlying the anti-inflammatory effects of this compound, this protocol outlines the analysis of the NF-κB and MAPK signaling pathways using Western blotting. These pathways are critical regulators of inflammation.[9][10][11]

Experimental Protocol: Western Blotting
  • Cell Lysis: After treatment as described in the anti-inflammatory assay (using a shorter LPS stimulation time, e.g., 30-60 minutes for phosphorylation events), wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phosphorylated and total forms of IκBα, p65 (NF-κB), ERK1/2, JNK, and p38 MAPK overnight at 4°C. Use an antibody for β-actin as a loading control.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathway Diagrams

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p65/p50 IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Transcription ArtoB This compound ArtoB->IKK Inhibits?

Caption: Proposed inhibition of the NF-κB pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK1/2 MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Inflammatory Response AP1->Genes ArtoB This compound ArtoB->TAK1 Inhibits?

Caption: Proposed modulation of MAPK signaling pathways.

References

Artoheterophyllin B: Application Notes and Protocols for Malaria Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Artoheterophyllin B is a prenylated flavonoid that has demonstrated potential as an antiplasarial agent. Isolated from plants of the Artocarpus genus, this natural product has shown inhibitory activity against the chloroquine-resistant FcB1 strain of Plasmodium falciparum[1]. These application notes provide a summary of the available data on this compound and detailed protocols for its evaluation in a malaria research setting.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₃₀H₃₂O₇[1]
Molecular Weight 504.57 g/mol [1]
Source Isolated from the stem bark of Artocarpus styracifolius and also found in Artocarpus heterophyllus.[1]

Biological Activity

In Vitro Antiplasmodial Activity

This compound has been evaluated for its ability to inhibit the growth of the chloroquine-resistant FcB1 strain of Plasmodium falciparum.

CompoundP. falciparum StrainIC₅₀ (µM)Reference
This compoundFcB1 (chloroquine-resistant)13.7[1]
Cytotoxicity

The cytotoxicity of a crude extract from which this compound was isolated was evaluated against the human fibroblast cell line MRC-5 and was observed to be weak. However, the specific 50% cytotoxic concentration (CC₅₀) for the purified this compound has not been reported in the available literature.

Experimental Protocols

The following are detailed, standardized protocols for the in vitro evaluation of this compound's antiplasmodial and cytotoxic activities.

Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol describes a common method for assessing the inhibitory effect of a compound on the in vitro growth of P. falciparum.

Materials:

  • This compound

  • Chloroquine (or other appropriate control antimalarial)

  • P. falciparum culture (e.g., FcB1 strain)

  • Human erythrocytes (O+)

  • Complete parasite culture medium (RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

  • 96-well black microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)

  • Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

  • Parasite Culture Synchronization:

    • Synchronize the P. falciparum culture to the ring stage using methods such as sorbitol treatment.

  • Assay Setup:

    • Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.

    • Add 100 µL of the parasite suspension to each well of a 96-well plate.

    • Add 100 µL of the diluted this compound or control drug to the respective wells. Include wells with untreated parasites (negative control) and uninfected erythrocytes (background control).

  • Incubation:

    • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining:

    • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

    • Incubate the plate in the dark at room temperature for 1 hour.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of parasite growth inhibition for each concentration relative to the untreated control.

    • Determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for In Vitro Antiplasmodial Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare this compound and Control Dilutions Assay_Setup Set up 96-well plate with parasites and compounds Compound_Prep->Assay_Setup Parasite_Sync Synchronize P. falciparum Culture Parasite_Sync->Assay_Setup Incubation Incubate for 72 hours Assay_Setup->Incubation Lysis_Staining Lyse cells and stain with SYBR Green I Incubation->Lysis_Staining Fluorescence_Reading Read fluorescence Lysis_Staining->Fluorescence_Reading IC50_Calc Calculate IC50 Fluorescence_Reading->IC50_Calc

Caption: Workflow of the SYBR Green I-based antiplasmodial assay.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of this compound against a mammalian cell line (e.g., MRC-5).

Materials:

  • This compound

  • Mammalian cell line (e.g., MRC-5)

  • Complete cell culture medium (e.g., MEM with 10% FBS)

  • 96-well clear microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader with absorbance detection (570 nm)

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the CC₅₀ value by plotting the viability percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed mammalian cells in 96-well plate Treatment Treat cells with compound Cell_Seeding->Treatment Compound_Prep Prepare this compound dilutions Compound_Prep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT and incubate Incubation->MTT_Addition Solubilization Solubilize formazan MTT_Addition->Solubilization Absorbance_Reading Read absorbance Solubilization->Absorbance_Reading CC50_Calc Calculate CC50 Absorbance_Reading->CC50_Calc

References

Application Notes and Protocols for In Vivo Studies of Artoheterophyllin B and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Anti-Inflammatory Effects in a Murine Model of Atopic Dermatitis

This section details the application of an Artoheterophyllin B-related compound, Cycloheterophyllin, in a dinitrochlorobenzene (DNCB)-induced atopic dermatitis model in BALB/c mice. This model is a well-established method for evaluating the efficacy of anti-inflammatory agents for skin conditions.

Quantitative Data Summary
Parameter Vehicle Control (DNCB only) Cycloheterophyllin (10 µM) Key Finding Reference
Epidermal Thickness (µm) Significantly increasedReduced epidermal thickeningCycloheterophyllin mitigates DNCB-induced skin thickening.[1]
Mast Cell Infiltration (cells/mm²) High infiltrationSignificantly reduced mast cell countDemonstrates inhibition of inflammatory cell infiltration.[1]
Serum IgE Levels (ng/mL) ElevatedDecreased serum IgE levelsSuggests modulation of the allergic immune response.[1]
Transepidermal Water Loss (TEWL) IncreasedReduced TEWLIndicates improvement of the skin barrier function.[1]
IL-4 mRNA Expression in Skin UpregulatedDownregulatedShows inhibition of a key Th2 cytokine involved in atopy.[1]
Experimental Protocol: DNCB-Induced Atopic Dermatitis in BALB/c Mice
  • Animal Model: 6-week-old female BALB/c mice.

  • Acclimatization: Acclimatize mice for one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Sensitization:

    • Shave the dorsal skin of the mice.

    • Apply a 1% DNCB solution in an acetone/olive oil (4:1) vehicle to the shaved dorsal skin and the right ear on day 0.

  • Challenge:

    • On day 7, challenge the mice by applying a 0.5% DNCB solution to the same areas.

    • Repeat the challenge every two days for a total of three weeks to induce atopic dermatitis-like skin lesions.

  • Treatment:

    • Prepare a 10 µM solution of Cycloheterophyllin (as a proxy for this compound) in a suitable vehicle (e.g., propylene glycol).

    • Topically apply the treatment solution to the dorsal skin and ear lesions daily, starting from the first challenge on day 7 until the end of the experiment.

    • The control group receives the vehicle only.

  • Endpoint Analysis:

    • At the end of the study, collect blood samples for serum IgE analysis.

    • Euthanize the mice and collect skin tissue for histological analysis (H&E staining for epidermal thickness and toluidine blue staining for mast cells) and gene expression analysis (RT-qPCR for IL-4).

    • Measure TEWL using a Tewameter before the final tissue collection.

Experimental Workflow

G cluster_setup Study Setup cluster_induction AD Induction cluster_treatment Treatment cluster_analysis Endpoint Analysis acclimatization Acclimatization of BALB/c Mice shaving Shaving of Dorsal Skin acclimatization->shaving sensitization Sensitization (1% DNCB) shaving->sensitization challenge Repeated Challenge (0.5% DNCB) sensitization->challenge treatment_group Topical Cycloheterophyllin (10 µM) challenge->treatment_group control_group Vehicle Control challenge->control_group blood_collection Blood Collection (Serum IgE) treatment_group->blood_collection tewl TEWL Measurement treatment_group->tewl control_group->blood_collection control_group->tewl tissue_collection Skin Tissue Collection blood_collection->tissue_collection histology Histology (H&E, Toluidine Blue) tissue_collection->histology qpcr RT-qPCR (IL-4) tissue_collection->qpcr

Caption: Workflow for the DNCB-induced atopic dermatitis animal model.

Potential Anti-Cancer Effects in a Xenograft Mouse Model

While direct in vivo studies of this compound in cancer are lacking, phytochemicals from Artocarpus heterophyllus have shown anti-proliferative effects in vitro on cancer cell lines.[2] The following provides a general protocol for a xenograft mouse model, a standard method to evaluate the anti-tumor efficacy of a compound in vivo.

Quantitative Data Summary (Hypothetical for this compound)
Parameter Vehicle Control This compound (50 mg/kg) Key Finding
Tumor Volume (mm³) Progressive increaseSignificant reduction in tumor growth rateThis compound inhibits tumor progression.
Tumor Weight (g) Significantly lower final tumor weightCorroborates the reduction in tumor volume.
Body Weight (g) StableNo significant changeSuggests low systemic toxicity at the effective dose.
Apoptotic Index (TUNEL assay) LowIncreased number of apoptotic cells in tumorsIndicates induction of apoptosis as a mechanism of action.
Experimental Protocol: Xenograft Mouse Model
  • Animal Model: 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD-SCID).

  • Cell Culture: Culture a human cancer cell line of interest (e.g., MDA-MB-231 for breast cancer) under standard conditions.

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment:

    • Randomize mice into treatment and control groups.

    • Administer this compound (e.g., 50 mg/kg, intraperitoneally or orally) daily or on a specified schedule.

    • The control group receives the vehicle only.

  • Endpoint Analysis:

    • Monitor body weight throughout the study as an indicator of toxicity.

    • At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise tumors, weigh them, and process them for histological analysis (e.g., H&E staining) and molecular assays (e.g., TUNEL assay for apoptosis, Western blot for signaling proteins).

Signaling Pathway: Potential Anti-Inflammatory Mechanism

Based on studies of related flavonoids, this compound may exert its anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.[3]

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Inflammatory Response stimulus e.g., DNCB, LPS mapk MAPK Pathway (p38, JNK, ERK) stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) mapk->cytokines nfkb->cytokines artoheterophyllin This compound artoheterophyllin->mapk Inhibits artoheterophyllin->nfkb Inhibits

Caption: Potential inhibition of MAPK and NF-κB pathways by this compound.

Acute Toxicity Study

Prior to efficacy studies, it is crucial to determine the safety profile of this compound. An acute toxicity study provides an initial assessment of the compound's toxicity.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
  • Animal Model: Healthy, young adult female rats or mice (e.g., Sprague-Dawley rats).

  • Housing and Fasting: House animals individually and fast them overnight before dosing (with access to water).

  • Dosing:

    • Administer a single oral dose of this compound using a gavage needle.

    • Start with a preliminary dose (e.g., 175 mg/kg).

  • Observation:

    • Observe the animal closely for the first 30 minutes, then periodically for the first 24 hours, paying special attention during the first 4 hours.

    • Continue daily observations for 14 days.

    • Record any signs of toxicity, such as changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

    • This up-and-down procedure continues until the LD50 (median lethal dose) can be estimated.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

This structured approach, while based on related compounds, provides a robust framework for initiating and conducting meaningful in vivo research on this compound. As more specific data on this compound becomes available, these protocols can be further refined.

References

Troubleshooting & Optimization

Technical Support Center: Artoheterophyllin B for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Artoheterophyllin B. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a prenylated flavonoid isolated from plants of the Artocarpus genus.[1][2] Prenylated flavonoids are known for a variety of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[2][3] Specifically, flavonoids from Artocarpus species have shown significant inhibitory effects on nitric oxide (NO) production, a key mediator in inflammation.[1]

Q2: I am having trouble dissolving this compound for my in vitro assay. What solvents are recommended?

This compound is a lipophilic compound and is expected to have low solubility in aqueous solutions.[2][4] For in vitro assays, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final concentration in your cell culture medium.

Q3: What is the recommended final concentration of the organic solvent in the cell culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5% and ideally at or below 0.1%.[5] It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

Q4: Can I sonicate or gently warm the solution to aid dissolution?

Yes, gentle warming (e.g., to 37°C) and sonication can be used to help dissolve this compound in the organic solvent. However, be cautious with temperature as excessive heat can degrade the compound. Always visually inspect the solution to ensure there is no precipitate before adding it to your cell culture.

Troubleshooting Guide: Solubility Issues

Issue Possible Cause Troubleshooting Steps
Precipitation upon dilution in aqueous buffer or cell culture medium. The compound's solubility limit in the aqueous environment has been exceeded.- Increase the concentration of the stock solution so that a smaller volume is needed for dilution. - Decrease the final concentration of this compound in the assay. - Consider using a solubilizing agent such as a small percentage of serum (if compatible with your assay) or a biocompatible surfactant.
Compound comes out of solution during the experiment. The compound may not be stable in the culture medium over the duration of the experiment.- Reduce the incubation time if possible. - Check the pH of your culture medium, as pH can affect the solubility of some compounds.
Inconsistent results between experiments. Incomplete dissolution of the compound leading to variability in the actual concentration.- Always ensure the stock solution is clear before each use. - Vortex the stock solution before making dilutions. - Prepare fresh dilutions for each experiment.

Quantitative Data: Solubility of Prenylated Flavonoids

Solvent General Solubility of Prenylated Flavonoids Notes
Dimethyl Sulfoxide (DMSO) Generally soluble.[6][7][8]Recommended for preparing high-concentration stock solutions.[5]
Ethanol Soluble to sparingly soluble.[4][9]Can be used as a solvent for stock solutions. The presence of water will decrease solubility.
Methanol Soluble to sparingly soluble.Similar to ethanol.
Ethyl Acetate Generally soluble.[9]Often used during the extraction and purification of these compounds. Less common for in vitro stock solutions due to potential cell toxicity.
Water Insoluble or very poorly soluble.[4][9]Not suitable as a primary solvent.
Cell Culture Medium (e.g., DMEM, RPMI-1640) Very poorly soluble.Final working solutions are prepared by diluting a stock solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound (C25H26O6) is approximately 422.49 g/mol .

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Visually inspect the solution to ensure there is no precipitate.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary, especially for long-term storage.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: In Vitro Anti-inflammatory Assay - Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol details a common in vitro assay to assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[10][11]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • MTT assay kit for cytotoxicity assessment

Procedure:

Day 1: Cell Seeding

  • Culture RAW 264.7 cells to about 80% confluency.

  • Harvest the cells and perform a cell count.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

Day 2: Treatment and Stimulation

  • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate for 1-2 hours at 37°C.

  • Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to stimulate NO production.

  • Incubate the plate for 24 hours at 37°C.

Day 3: Measurement of Nitric Oxide and Cell Viability

  • After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. This is a measure of NO production.

  • To the remaining cells in the original plate, perform an MTT assay to assess cell viability and rule out that the reduction in NO is due to cytotoxicity.

  • Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound and Related Flavonoids

This compound and structurally similar compounds have been shown to exert their anti-inflammatory and antioxidant effects by modulating key signaling pathways.

PI3K_Akt_Signaling_Pathway Growth_Factor Growth_Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Cell_Survival Cell_Survival Akt->Cell_Survival Proliferation Proliferation Akt->Proliferation Inflammation_Node Inflammation Akt->Inflammation_Node Artoheterophyllin_B Artoheterophyllin_B Artoheterophyllin_B->PI3K inhibits

Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.

MAPK_Signaling_Pathway Stimulus Stimulus MAPKKK MAPKKK (e.g., RAF) MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Transcription_Factors Transcription_Factors MAPK->Transcription_Factors Artoheterophyllin_B Artoheterophyllin_B Artoheterophyllin_B->MAPK inhibits Inflammation_Cytokines Inflammation & Cytokine Production Transcription_Factors->Inflammation_Cytokines

Caption: MAPK signaling pathway and potential inhibition by this compound.

Experimental Workflow

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (in DMSO) Seed_Cells Seed Cells in 96-well plate Prepare_Stock->Seed_Cells Treat_Cells Treat Cells with This compound dilutions Seed_Cells->Treat_Cells Stimulate_Cells Stimulate Cells with LPS Treat_Cells->Stimulate_Cells Incubate Incubate for 24 hours Stimulate_Cells->Incubate Measure_NO Measure Nitric Oxide (Griess Assay) Incubate->Measure_NO Measure_Viability Measure Cell Viability (MTT Assay) Incubate->Measure_Viability Analyze_Data Analyze Data and Calculate % Inhibition Measure_NO->Analyze_Data Measure_Viability->Analyze_Data End End Analyze_Data->End

Caption: General workflow for in vitro anti-inflammatory assay of this compound.

References

Technical Support Center: Artoheterophyllin B Large-Scale Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale purification of Artoheterophyllin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a prenylated flavonoid, a class of natural products known for various biological activities.[1][2] Its primary source is the stem bark of plants from the Artocarpus genus, such as Artocarpus heterophyllus.[1]

Q2: What are the main challenges in the large-scale purification of this compound?

The primary challenges stem from its nature as a flavonoid plant extract:

  • Low Concentration: Flavonoids are often present in low concentrations (micrograms to milligrams per kilogram of plant material), necessitating the processing of large amounts of biomass.[2]

  • Complex Mixtures: The crude extract contains a complex mixture of other compounds, including pigments (like chlorophyll), lipids, tannins, and other flavonoids with similar polarities, making separation difficult.[3][4]

  • Compound Stability: Flavonoids can be sensitive to factors like temperature, light, and pH, which can lead to degradation during extraction and purification.[2]

  • Solvent Selection: Choosing the right solvents is critical for both efficient extraction and successful chromatographic separation.

Q3: What types of chromatography are typically used for flavonoid purification?

A multi-step chromatographic approach is common, often including:

  • Solid-Phase Extraction (SPE): For initial cleanup and enrichment of the flavonoid fraction.

  • Flash Column Chromatography: For medium-purity separation of larger sample quantities.

  • Preparative High-Performance Liquid Chromatography (HPLC): For the final high-purity polishing step.

Troubleshooting Guides

Low Yield of Crude this compound Extract
Symptom Possible Cause Suggested Solution
Low total flavonoid content in the initial extract.Inefficient extraction solvent or method.Optimize the extraction solvent system. Ethanol or methanol are common choices. Consider using techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[5][6]
Improper particle size of the plant material.Ensure the plant material is ground to a fine, consistent powder to maximize surface area for solvent penetration.
Degradation during extraction.Control the extraction temperature; higher temperatures can degrade flavonoids.[2] Conduct extractions in the dark to prevent light-induced degradation.
Poor Separation in Column Chromatography

| Symptom | Possible Cause | Suggested Solution | | :--- | :--- | | Streaking or Tailing of Bands | Sample overload. | Reduce the amount of crude extract loaded onto the column. | | | Inappropriate solvent system. | If using normal-phase silica, the eluent may not be polar enough. Gradually increase the polarity. For acid-sensitive compounds, consider adding a small amount of triethylamine (0.1–2.0%) to the mobile phase.[7] | | | Compound degradation on silica. | Test the stability of this compound on a small amount of silica gel (2D TLC). If it degrades, consider using a different stationary phase like alumina or a bonded phase (e.g., C18).[8] | | Co-elution of Impurities | Similar polarity of compounds. | Employ a shallower solvent gradient to improve resolution. If co-elution persists, an additional chromatographic step with a different selectivity (e.g., reversed-phase) will be necessary. | | | Channeling in the column. | Ensure the column is packed evenly and the top of the silica bed is flat and not disturbed during sample loading. | | Compound Not Eluting | Solvent system is not polar enough. | Drastically increase the polarity of the mobile phase. If the compound still does not elute, it may have decomposed on the column.[8] | | | Irreversible adsorption. | The compound may be too polar for the chosen stationary phase/mobile phase combination. Consider switching to a reversed-phase system. |

Issues in Preparative HPLC
Symptom Possible Cause Suggested Solution
Peak Tailing or Fronting Column overload.Reduce the injection volume or the concentration of the sample.
Mismatched injection solvent.Dissolve the sample in the initial mobile phase if possible. If a stronger solvent is needed, use the smallest volume possible.
Column degradation.Use a guard column to protect the main column from strongly adsorbing impurities.[9]
Shifting Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. Degas the mobile phase to prevent bubble formation.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Pump malfunction.Check for leaks and ensure the pump seals are in good condition.[9][10]
High Backpressure Blockage in the system.Check for blockages in the guard column, column frits, or tubing. Filter the sample before injection to remove particulates.[9]
Buffer precipitation.If using buffers, ensure they are soluble in the mobile phase composition throughout the gradient.[9]

Experimental Protocols

Protocol 1: Extraction of Crude Flavonoids from Artocarpus Bark
  • Milling: Grind dried Artocarpus heterophyllus stem bark to a fine powder (40-60 mesh).

  • Maceration: Soak the powdered bark in 95% ethanol (1:10 w/v) at room temperature for 48 hours with occasional agitation.

  • Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

  • Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane, chloroform, and ethyl acetate to separate compounds based on polarity. The flavonoid fraction, including this compound, is typically enriched in the ethyl acetate fraction.

Protocol 2: Flash Chromatography for Enrichment
  • Stationary Phase: Silica gel (60-120 mesh).

  • Column Packing: Pack the column using a slurry of silica gel in n-hexane.

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry this mixture and load it evenly onto the top of the packed column.

  • Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15, etc., n-hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate 7:3) and visualizing under UV light (254 nm and 365 nm).

  • Pooling: Combine fractions containing the target compound.

Quantitative Data Summary

The following tables present representative data for a typical large-scale purification process for a flavonoid like this compound.

Table 1: Extraction and Partitioning Yields

Step Starting Material (kg) Yield (g) Purity of Target (%) *
Crude Ethanol Extract10850~0.5%
n-Hexane Fraction-210<0.1%
Chloroform Fraction-150~1.2%
Ethyl Acetate Fraction-95~5.0%
Aqueous Residue-380<0.1%

*Purity estimated by analytical HPLC.

Table 2: Chromatographic Purification Summary

Chromatography Step Input Mass (g) Recovered Mass (g) Purity of Target (%) *Yield (%)
Flash Chromatography9512.540%13.2
Preparative HPLC (Run 1)12.53.185%24.8
Preparative HPLC (Run 2)3.11.8>98%58.1

*Purity determined by analytical HPLC-UV at 280 nm.

Visualizations

Workflow for this compound Purification

G General Workflow for this compound Purification A Dried Artocarpus Bark B Grinding & Milling A->B C Ethanol Extraction B->C D Filtration & Concentration C->D E Crude Extract D->E F Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) E->F G Ethyl Acetate Fraction (Enriched in Flavonoids) F->G H Flash Chromatography (Silica Gel) G->H I Semi-Purified Fractions H->I J Preparative HPLC (C18 Reversed-Phase) I->J K >98% Pure this compound J->K G Troubleshooting Poor Chromatographic Separation Start Poor Separation Observed (e.g., Peak Tailing, Co-elution) CheckLoading Is the column overloaded? Start->CheckLoading ReduceLoad Reduce sample concentration/volume CheckLoading->ReduceLoad Yes CheckSolvent Is the mobile phase optimal? CheckLoading->CheckSolvent No End Separation Improved ReduceLoad->End AdjustPolarity Adjust solvent polarity / gradient slope CheckSolvent->AdjustPolarity No CheckStability Is the compound stable on the stationary phase? CheckSolvent->CheckStability Yes AdjustPolarity->End ChangePhase Change stationary phase (e.g., Silica -> C18 or Alumina) CheckStability->ChangePhase No CheckStability->End Yes ChangePhase->End

References

Technical Support Center: Overcoming Challenges in Artoheterophyllin B Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the significant challenge of low yield of Artoheterophyllin B from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to obtain?

This compound is a prenylated flavonoid found in plants of the Artocarpus genus, such as Artocarpus heterophyllus (jackfruit) and Artocarpus styracifolius.[1] It has shown promising biological activities, including antiplasmodial effects against chloroquine-resistant strains of Plasmodium falciparum and tyrosinase inhibitory activity.[1][2] The primary challenge in working with this compound is its extremely low yield from these natural sources. This is a common issue for many bioactive secondary metabolites due to low concentrations within the plant material and the complexity of the plant extract, which makes isolation and purification difficult.

Q2: What are the known natural sources of this compound?

This compound has been isolated from the stem bark of Artocarpus styracifolius and the twigs of Artocarpus heterophyllus.[1][2][3] While other parts of these plants are rich in other flavonoids, these specific tissues have been identified as sources of this compound.

Q3: What is the expected yield of this compound from natural sources?

Specific quantitative yield data for this compound from its natural sources is not well-documented in the available scientific literature, a testament to its low abundance. However, to provide a general perspective on the yields of related prenylated flavonoids from Artocarpus species, the following table summarizes yields for other compounds from similar extraction processes. Researchers should anticipate that the yield of this compound would be in a comparable, likely low, milligram range per kilogram of dried plant material.

Compound/FractionPlant SourcePart UsedExtraction SolventYieldReference
Ethyl Acetate FractionArtocarpus altilisLeavesEthyl Acetate100 mg from which 5 mg of a prenylated flavonoid was isolated(Request PDF, n.d.)
Acetone ExtractHybrid of A. heterophyllus and A. integerRootsAcetone47.0 g from 1.0 kg of dried roots(Panthong et al., n.d.)
Methanol ExtractArtocarpus heterophyllusHeartwoodMethanol103 g from 3.5 kg of dried heartwood(Hakim et al., n.d.)

Q4: Are there established chemical synthesis routes for this compound?

Currently, there is no published total synthesis of this compound. The complex structure, featuring a chromenochomenone core and multiple prenyl groups, presents a significant synthetic challenge. However, the total synthesis of structurally related compounds, such as Tovophyllin B, has been achieved and can serve as a blueprint for a potential synthetic strategy.[4] Such a synthesis would likely involve a convergent approach with key steps such as lithium-mediated coupling, dehydrative cyclization, and electrocyclization.[4]

Q5: What alternative approaches exist to overcome the low natural yield?

Given the challenges of both natural extraction and total synthesis, several alternative strategies are being explored for the production of complex phytochemicals:

  • Semi-synthesis: This approach would involve isolating a more abundant precursor molecule from a natural source and then chemically modifying it to produce this compound. This can be more efficient than total synthesis if a suitable precursor can be readily obtained.

  • Plant Cell and Tissue Culture: In vitro cultivation of Artocarpus cells or tissues could offer a controlled and sustainable source of this compound. Optimization of culture conditions and the use of elicitors can enhance the production of desired secondary metabolites.

  • Heterologous Production: This involves transferring the biosynthetic genes for this compound into a microorganism like yeast or bacteria. This approach, while complex to establish due to the need to elucidate the complete biosynthetic pathway, offers the potential for scalable and cost-effective production.

Troubleshooting Guides

Issue 1: Very Low or No Yield of this compound After Extraction and Initial Fractionation
  • Possible Cause 1: Incorrect Plant Material or Collection Time. The concentration of secondary metabolites in plants can vary significantly depending on the species, geographical location, season of collection, and the specific plant part used.

    • Troubleshooting:

      • Ensure correct botanical identification of the plant material.

      • Based on literature, prioritize the use of stem bark of A. styracifolius or twigs of A. heterophyllus.[1][2][3]

      • If possible, test plant material collected at different times of the year to identify the optimal harvest period.

  • Possible Cause 2: Inefficient Extraction. The choice of solvent and extraction method is critical for efficiently extracting prenylated flavonoids.

    • Troubleshooting:

      • Use solvents of medium to high polarity, such as methanol, ethanol, or acetone, which have been successfully used for extractions of flavonoids from Artocarpus.

      • Employ exhaustive extraction techniques, such as maceration with repeated solvent changes or Soxhlet extraction, to ensure complete recovery from the plant matrix.

  • Possible Cause 3: Degradation of the Compound. Prenylated flavonoids can be sensitive to light, heat, and pH changes.

    • Troubleshooting:

      • Conduct extraction and purification steps in a temperature-controlled environment and protect extracts from direct light.

      • Avoid strong acids or bases during the extraction process unless specified for a particular purpose (e.g., hydrolysis of glycosides).

Issue 2: Difficulty in Isolating and Purifying this compound from Crude Extract
  • Possible Cause 1: Co-elution with Structurally Similar Compounds. Artocarpus extracts are complex mixtures containing numerous prenylated flavonoids with similar polarities, making chromatographic separation challenging.

    • Troubleshooting:

      • Employ a multi-step chromatographic approach. Start with vacuum liquid chromatography (VLC) or flash chromatography on silica gel for initial fractionation.

      • Use a combination of different stationary phases (e.g., silica gel, Sephadex LH-20) and solvent systems to achieve better separation.

      • For final purification, High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC with a C18 column, is often necessary.

  • Possible Cause 2: Irreversible Adsorption on Stationary Phase. Phenolic compounds can sometimes irreversibly bind to silica gel, leading to sample loss.

    • Troubleshooting:

      • Consider using a different stationary phase, such as polyamide or reversed-phase silica gel, for column chromatography.

      • Adding a small amount of a polar solvent like methanol to the non-polar mobile phase can help to reduce tailing and improve recovery from silica gel columns.

Experimental Protocols

Protocol 1: Extraction and Isolation of Prenylated Flavonoids from Artocarpus Species

This protocol is a generalized procedure based on methodologies reported for the isolation of flavonoids from Artocarpus species.

  • Preparation of Plant Material:

    • Air-dry the plant material (e.g., stem bark or twigs) at room temperature in a well-ventilated area, protected from direct sunlight.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 1 kg) in methanol (5 L) at room temperature for 72 hours with occasional stirring.

    • Filter the extract and repeat the maceration process two more times with fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude methanol extract in a mixture of water and methanol (9:1 v/v) and perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.

    • The ethyl acetate fraction is often enriched with prenylated flavonoids. Evaporate the solvent from this fraction.

  • Column Chromatography:

    • Subject the dried ethyl acetate fraction to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm and 365 nm).

  • Further Purification:

    • Combine fractions containing compounds with similar TLC profiles.

    • Subject these combined fractions to further chromatographic purification using Sephadex LH-20 column chromatography, eluting with methanol.

    • Final purification of this compound may require preparative HPLC on a C18 column with a mobile phase such as a gradient of methanol and water.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR - 1H, 13C, HMBC, HSQC).

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Artocarpus spp. (Twigs/Bark) extraction Maceration with Methanol plant_material->extraction filtration Filtration extraction->filtration evaporation1 Evaporation filtration->evaporation1 crude_extract Crude Methanol Extract evaporation1->crude_extract partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction evaporation2 Evaporation ea_fraction->evaporation2 silica_gel_cc Silica Gel Column Chromatography evaporation2->silica_gel_cc fraction_collection Fraction Collection & TLC Analysis silica_gel_cc->fraction_collection sephadex_cc Sephadex LH-20 Chromatography fraction_collection->sephadex_cc prep_hplc Preparative HPLC sephadex_cc->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Spectroscopic Analysis (MS, NMR) pure_compound->analysis tyrosinase_inhibition tyrosine L-Tyrosine dopa L-DOPA tyrosine->dopa hydroxylation dopaquinone Dopaquinone dopa->dopaquinone oxidation melanin Melanin dopaquinone->melanin polymerization tyrosinase Tyrosinase artoheterophyllin_b This compound artoheterophyllin_b->tyrosinase Inhibition antiplasmodial_mechanism pf_flavonoids Prenylated Flavonoids (e.g., this compound) hemozoin Heme Polymerization (Hemozoin Formation) pf_flavonoids->hemozoin Inhibition membrane Parasite Membrane Integrity pf_flavonoids->membrane Disruption enzymes Essential Parasite Enzymes pf_flavonoids->enzymes Blockade plasmodium Plasmodium falciparum (in Erythrocyte) hemozoin->plasmodium leads to Heme Toxicity membrane->plasmodium causes Parasite Lysis enzymes->plasmodium disrupts Metabolism

References

Technical Support Center: Optimizing Artoheterophyllin B Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Artoheterophyllin B in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, a prenylated flavonoid, is primarily influenced by several factors, including pH, temperature, light exposure, and the type of solvent used.[1][2] Flavonoids, in general, are susceptible to degradation under alkaline conditions, high temperatures, and upon exposure to UV light.[3][4][5] The presence of hydroxyl groups in the flavonoid structure can also impact its stability.[6]

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: While specific solubility data for this compound is limited, flavonoids are generally more stable in polar protic solvents. A common approach is to prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (DMSO) or ethanol and then dilute it with the appropriate aqueous buffer for experiments. It is crucial to minimize the final concentration of the organic solvent to avoid cellular toxicity in in vitro assays. For long-term storage, keeping the stock solution at -20°C or -80°C is recommended.

Q3: How does pH affect the stability of this compound?

A3: Flavonoids are generally more stable in acidic to neutral pH ranges.[7][8] Alkaline conditions can promote the degradation of flavonoids.[9] It is advisable to maintain the pH of your experimental solutions below 7.5 to minimize degradation. If working with basic buffers is necessary, prepare fresh solutions and use them immediately.

Q4: Is this compound sensitive to light?

A4: Yes, flavonoids are often sensitive to light, particularly UV radiation.[4][5][10][11] Exposure to light can lead to photodegradation.[12] Therefore, it is essential to protect this compound solutions from light by using amber-colored vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

Q5: What are the signs of this compound degradation?

A5: Degradation of this compound in solution may be indicated by a change in color, the appearance of precipitation, or a decrease in biological activity. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) can be used to monitor the concentration of the parent compound and detect the emergence of degradation products.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer
  • Possible Cause 1: Low Aqueous Solubility. this compound, being a prenylated flavonoid, is expected to have low water solubility. When a concentrated organic stock solution is diluted into an aqueous buffer, the compound may precipitate.

    • Solution:

      • Decrease the final concentration of this compound in the aqueous solution.

      • Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, while ensuring it remains compatible with your experimental system.

      • Consider the use of a solubilizing agent, such as cyclodextrins, if compatible with your assay.

  • Possible Cause 2: pH-dependent Solubility. The solubility of flavonoids can be pH-dependent.[7]

    • Solution:

      • Adjust the pH of the buffer to a range where this compound exhibits higher solubility. This may require some empirical testing.

  • Possible Cause 3: Salt-induced Precipitation. High salt concentrations in the buffer can sometimes reduce the solubility of organic compounds.

    • Solution:

      • If possible, reduce the salt concentration of your buffer.

Issue 2: Loss of Biological Activity Over Time
  • Possible Cause 1: Chemical Degradation. this compound may be degrading in the solution due to factors like pH, temperature, or light.

    • Solution:

      • pH: Ensure the pH of the solution is in the optimal range for flavonoid stability (acidic to neutral).[7][8]

      • Temperature: Prepare solutions fresh before use and store them at appropriate low temperatures (4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.

      • Light: Protect solutions from light at all times.[10][11]

  • Possible Cause 2: Adsorption to Container Surfaces. Lipophilic compounds can sometimes adsorb to the surface of plastic containers, reducing the effective concentration in the solution.

    • Solution:

      • Use low-adsorption plasticware or glass vials for storing and handling this compound solutions.

Summary of Stability Factors for Flavonoids (Proxy for this compound)

ParameterConditionGeneral Effect on Flavonoid StabilityRecommendations
pH Alkaline (> 7.5)Increased degradation[9]Maintain acidic to neutral pH. Prepare fresh solutions for use in alkaline buffers.
Acidic (< 6.5)Generally stable[8]Optimal for storage and most experimental conditions.
Temperature High (> 37°C)Accelerated degradation[1][3][13]Avoid high temperatures. Prepare solutions at room temperature and store at 4°C (short-term) or frozen (long-term).
Low (4°C to -80°C)Increased stabilityRecommended for storage of stock solutions.
Light UV and broad-spectrum lightPhotodegradation[4][5][10][11][12]Protect solutions from light using amber vials or foil. Work in subdued light.
Solvent Polar Protic (e.g., Ethanol, Methanol)Generally good stability and solubility[14]Suitable for preparing stock solutions.
Aprotic (e.g., DMSO, Acetone)Good for initial solubilizationUse as a stock solvent and dilute carefully into aqueous media.
Aqueous BuffersLower stability compared to organic solvents, risk of precipitationPrepare fresh and be mindful of pH and co-solvent concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous DMSO or 100% ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary but should be minimized.

  • Aliquot the stock solution into smaller volumes in amber-colored, low-adsorption microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions.[15][16][17][18][19]

  • Preparation of Test Solutions: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 1 M HCl to the test solution. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH to the test solution. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the test solution. Keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Incubate the test solution at 80°C for 24, 48, and 72 hours.

    • Photodegradation: Expose the test solution to a calibrated light source (e.g., UV lamp at 254 nm and 365 nm) for 24, 48, and 72 hours. A control sample should be kept in the dark at the same temperature.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed solution.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to observe the formation of any degradation products.

Protocol 3: HPLC Method for Quantification of this compound

This is a general HPLC method that can be optimized for this compound analysis.

  • Instrumentation: A standard HPLC system with a UV-Vis or photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Start with a higher percentage of A and gradually increase the percentage of B over the run. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: Monitor at the λmax of this compound (requires determination by UV-Vis spectroscopy, likely in the range of 250-380 nm for flavonoids).

  • Injection Volume: 10-20 µL.

  • Quantification: Create a standard curve with known concentrations of this compound to quantify the amount in the samples.

Visualizations

Caption: Troubleshooting workflow for this compound solution stability.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-kB Pathway rtk1 Receptor Tyrosine Kinase pi3k PI3K rtk1->pi3k pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pip2->pip3 akt Akt pip3->akt activates downstream1 Cell Survival, Growth, Proliferation akt->downstream1 rtk2 Receptor Tyrosine Kinase ras Ras rtk2->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk downstream2 Gene Expression, Cell Division erk->downstream2 receptor Receptor (e.g., TNFR) ikk IKK Complex receptor->ikk ikb IkB ikk->ikb phosphorylates nfkb NF-kB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to downstream3 Inflammatory Response, Immunity nucleus->downstream3 flavonoid Prenylated Flavonoids (e.g., this compound) flavonoid->pi3k modulates flavonoid->erk modulates flavonoid->ikk modulates

Caption: Potential modulation of key signaling pathways by prenylated flavonoids.

References

troubleshooting inconsistent results in Artoheterophyllin B bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Artoheterophyllin B. Our goal is to help you achieve consistent and reliable results in your bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a cyclic peptide isolated from Pseudostellaria heterophylla.[1][2] It has demonstrated significant anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][2] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, it has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β).[1][2]

Q2: What is the mechanism of action for this compound's anti-inflammatory effects?

The anti-inflammatory and anti-apoptotic effects of this compound are mediated through the suppression of the PI3K/Akt signaling pathway.[1][2] By inhibiting this pathway, it reduces the expression of downstream inflammatory mediators.

Q3: In which cell lines has the cytotoxicity of related compounds from the Artocarpus genus been evaluated?

Methanolic extracts of Artocarpus heterophyllus have been evaluated for cytotoxicity against A549 (human lung carcinoma), HeLa (human cervical cancer), and MCF-7 (human breast cancer) cell lines using the MTT assay.[3]

Troubleshooting Guides

Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)

High variability or unexpected results in cytotoxicity assays are common. Below are potential causes and solutions.

Problem Potential Cause Recommended Solution
High background absorbance - Contamination of media or reagents.- Use fresh, sterile media and reagents. - Ensure proper aseptic technique.
- Phenol red in the medium can interfere with absorbance readings.- Use phenol red-free medium for the assay.
- this compound precipitation at high concentrations.- Visually inspect wells for precipitation before adding MTT reagent. - Determine the solubility limit of this compound in your culture medium.
Low signal or poor dose-response - Incorrect cell seeding density.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
- Insufficient incubation time with this compound.- Perform a time-course experiment to determine the optimal incubation period.
- Cell line is resistant to the compound.- Test a range of concentrations to determine the IC50. Consider using a different cell line known to be sensitive to similar compounds.[4]
Edge effects (higher or lower values in outer wells) - Evaporation from outer wells of the microplate.- Use a plate sealer. - Do not use the outer wells for experimental samples; instead, fill them with sterile medium or PBS.
Variability in Anti-Inflammatory Assays (e.g., Griess Assay for NO, ELISA for Cytokines)

Inconsistent measurements of inflammatory markers can obscure the true effect of this compound.

Problem Potential Cause Recommended Solution
High background in Griess Assay - Nitrite contamination in water or media.- Use high-purity, nitrite-free water and reagents. - Run a blank with media alone to check for background nitrite levels.
Inconsistent cytokine levels in ELISA - Improper plate washing.- Ensure thorough and consistent washing between steps to remove unbound reagents. Automated plate washers can improve consistency.[5]
- Pipetting errors.- Calibrate pipettes regularly. Use fresh tips for each reagent and sample to avoid cross-contamination.[5][6]
- Variation in incubation times or temperatures.- Adhere strictly to the protocol's specified incubation times and temperatures. Use a plate incubator for better temperature control.[5][6]
Cell stress unrelated to LPS stimulation - High passage number of cells.- Use cells with a consistent and low passage number, as high-passage cells can have altered responses.
- Over-confluent or under-confluent cell cultures.- Seed cells to achieve approximately 80% confluency at the time of the experiment.
Discrepancies in Antioxidant Capacity Assays (e.g., DPPH, ABTS, ORAC)

The measured antioxidant activity can be influenced by several experimental factors.

Problem Potential Cause Recommended Solution
Color interference from this compound - The inherent color of the compound may interfere with spectrophotometric readings.- Run a control sample containing only this compound in the assay buffer to measure its absorbance and subtract this value from the experimental readings.
Low or no antioxidant activity detected - Incorrect concentration range.- Test a wider range of this compound concentrations. The effective concentration for antioxidant activity may differ from that for other bioactivities.
- Instability of the compound.- Prepare fresh solutions of this compound for each experiment. Protect solutions from light and heat if the compound is known to be unstable.
High variability between replicates - Inconsistent reaction times.- Ensure precise timing of reagent addition and absorbance readings, especially for kinetic assays like ORAC.[7][8]
- Reagent degradation.- Prepare fresh radical solutions (DPPH, ABTS) for each experiment, as their reactivity can decrease over time.[7]

Experimental Protocols & Methodologies

General Cell Culture and Treatment
  • Cell Lines: RAW 264.7 macrophages are a suitable model for studying inflammation.[1][2]

  • Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Pre-treat cells with varying concentrations of this compound for 1 hour before stimulating with 1 µg/mL LPS for the desired time period (e.g., 24 hours for cytokine analysis).[1]

MTT Cytotoxicity Assay
  • Seed cells in a 96-well plate at a predetermined optimal density.

  • After 24 hours, treat cells with a serial dilution of this compound and a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Griess Assay for Nitric Oxide (NO) Production
  • Collect the cell culture supernatant after treatment with this compound and LPS.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubate in the dark at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

ELISA for Cytokine Quantification (IL-6, IL-1β)
  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours.

  • Add cell culture supernatants and standards to the wells and incubate for 2 hours.

  • Wash the plate and add the detection antibody. Incubate for 1-2 hours.

  • Wash and add the enzyme conjugate (e.g., streptavidin-HRP). Incubate for 20-30 minutes.

  • Wash and add the substrate solution (e.g., TMB).

  • Stop the reaction with a stop solution and read the absorbance at 450 nm.

Visualizations

This compound Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Analysis A Seed RAW 264.7 cells C Pre-treat cells with this compound A->C B Prepare this compound dilutions B->C D Stimulate with LPS C->D E Cytotoxicity Assay (MTT) D->E F Anti-inflammatory Assay (Griess, ELISA) D->F G Antioxidant Assay (DPPH/ABTS) D->G H Data Collection & Analysis E->H F->H G->H

Caption: Workflow for this compound bioassays.

This compound Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 Binds PI3K PI3K TLR4->PI3K Activates ArtoB This compound ArtoB->PI3K Inhibits Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β) NFkB->Cytokines Upregulates

Caption: this compound inhibits the PI3K/Akt pathway.

References

impact of solvent choice on Artoheterophyllin B activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Artoheterophyllin B. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a prenylated flavonoid that can be isolated from plants of the Artocarpus genus.[1] It has demonstrated antiplasmodial activity, with a reported IC50 value of 13.7 μM against the FcB1 strain of Plasmodium falciparum, making it a compound of interest for anti-malarial research.[2]

Q2: In which solvents is this compound soluble?

Q3: How does the choice of solvent affect the biological activity of this compound?

The choice of solvent can significantly impact the observed biological activity of this compound in several ways:

  • Solubility and Bioavailability: The compound must be fully dissolved to be active. If this compound precipitates out of solution in the assay medium, its effective concentration will be lower than expected, leading to an underestimation of its activity.

  • Solvent-Induced Cellular Stress: High concentrations of organic solvents like DMSO can induce cellular stress and toxicity, which may mask the specific effects of this compound or lead to false-positive results.

  • Interference with Assay Components: Solvents can sometimes interfere with assay reagents or detection methods. For example, some solvents may quench fluorescence or react with colorimetric reagents.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no biological activity observed 1. Poor Solubility: this compound may have precipitated out of the final assay medium. 2. Degradation of the Compound: The compound may be unstable in the chosen solvent or under the experimental conditions.1. Visually inspect the final assay solution for any precipitate. Prepare a fresh stock solution in a different organic solvent (e.g., ethanol if DMSO was used initially). Ensure the final solvent concentration in the assay is as low as possible (typically <0.5%). 2. Prepare fresh solutions before each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
High variability in results between experiments 1. Inconsistent Solubilization: The compound may not be fully dissolved in the stock solution. 2. Solvent Evaporation: Evaporation of the solvent from the stock solution can lead to an increase in the compound's concentration over time.1. Gently warm the stock solution and vortex to ensure complete dissolution. 2. Store stock solutions in tightly sealed vials. Use fresh aliquots for each experiment.
Solvent control shows unexpected effects 1. Solvent Toxicity: The concentration of the solvent in the assay may be too high, causing cellular toxicity. 2. Contaminated Solvent: The solvent may be contaminated with impurities that affect the assay.1. Perform a solvent toxicity curve to determine the maximum non-toxic concentration of the solvent for your specific cell line and assay. 2. Use a new, high-purity (e.g., cell culture or molecular biology grade) solvent.

Experimental Protocols

General Protocol for In Vitro Antiplasmodial Assay

This is a generalized protocol based on common practices for testing antiplasmodial compounds. The original study on this compound should be consulted for the specific methodology used.[2]

  • Preparation of Stock Solution: Dissolve this compound in 100% DMSO to prepare a 10 mM stock solution.

  • Serial Dilutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium.

  • Culturing of P. falciparum: Culture the FcB1 strain of P. falciparum in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

  • Assay Procedure:

    • Add the serially diluted this compound to a 96-well plate containing the synchronized parasite culture (ring stage).

    • Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Determination of Parasite Growth Inhibition:

    • After incubation, quantify parasite growth using a SYBR Green I-based fluorescence assay.

    • Measure fluorescence using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO dilutions Serial Dilutions in Culture Medium stock->dilutions treatment Treat Parasites in 96-well Plate dilutions->treatment culture Culture P. falciparum culture->treatment incubation Incubate for 72h treatment->incubation quantify Quantify Growth (SYBR Green I) incubation->quantify calculate Calculate IC50 quantify->calculate

Caption: Experimental workflow for determining the antiplasmodial activity of this compound.

signaling_pathway cluster_flavonoid Flavonoid Action cluster_cellular Cellular Signaling Artoheterophyllin_B This compound PI3K PI3K Artoheterophyllin_B->PI3K Modulates MAPK MAPK Artoheterophyllin_B->MAPK Modulates Akt Akt/PKB PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival Akt->Cell_Survival MAPK->Apoptosis MAPK->Cell_Survival

Caption: Potential signaling pathways modulated by flavonoids like this compound.[4]

References

Validation & Comparative

Artoheterophyllin B vs. Chloroquine: A Comparative Analysis of Antiplasmodial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiplasmodial activity of the natural product Artoheterophyllin B and the conventional antimalarial drug, chloroquine. This analysis is based on available experimental data to inform malaria research and drug development efforts.

Quantitative Comparison of Antiplasmodial Activity

The following table summarizes the in vitro activity of this compound and chloroquine against Plasmodium falciparum. It is important to note that a direct comparison is challenging as the compounds have not been tested against the same panel of parasite strains in a single study. The data presented is compiled from different sources.

CompoundP. falciparum StrainIC₅₀ (µM)Cell LineCC₅₀ (µM)Selectivity Index (SI)
This compound FcB1 (Chloroquine-resistant)13.7[1]MRC-5 (Human lung fibroblast)> 19.8 (approx. > 10 µg/mL)> 1.4
Chloroquine W2 (Chloroquine-resistant)0.457 ± 0.068Not specifiedNot specifiedNot specified
Dd2 (Chloroquine-resistant)0.099Not specifiedNot specifiedNot specified
Clinical Isolates (Gabon)0.1117 - 0.3258Not specifiedNot specifiedNot specified

Note: The CC₅₀ for this compound was reported as weak at 10 µg/mL, which is approximately 19.8 µM. A definitive value is not available in the cited literature. The Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for the parasite over host cells.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)

This method is commonly used to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.

  • Parasite Culture: A chloroquine-sensitive (e.g., 3D7) or chloroquine-resistant (e.g., K1, Dd2, W2) strain of P. falciparum is maintained in a continuous culture of human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine. The culture is incubated at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Drug Dilution: The test compounds (this compound and chloroquine) are serially diluted in complete culture medium in a 96-well microtiter plate.

  • Incubation: Synchronized ring-stage parasites are added to each well to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%. The plates are then incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye, which intercalates with parasitic DNA, is added to each well.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC₅₀ value is determined by a nonlinear regression analysis.

Cytotoxicity Assay (MTT Assay)

The 50% cytotoxic concentration (CC₅₀) of a compound is determined to assess its toxicity to mammalian cells.

  • Cell Culture: A human cell line (e.g., MRC-5, HepG2, or HEK293) is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: The cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Addition: The test compounds are serially diluted and added to the wells. The plates are then incubated for 48 or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the CC₅₀ value is determined by plotting the percentage of viability against the drug concentrations.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro antiplasmodial activity of a compound.

experimental_workflow Workflow for In Vitro Antiplasmodial Activity Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis parasite_culture P. falciparum Culture (e.g., 3D7, K1, Dd2) incubation Incubation with Parasites (72 hours) parasite_culture->incubation compound_prep Compound Dilution (this compound & Chloroquine) compound_prep->incubation lysis_staining Cell Lysis & SYBR Green I Staining incubation->lysis_staining fluorescence Fluorescence Measurement lysis_staining->fluorescence ic50_calc IC50 Calculation fluorescence->ic50_calc

Caption: General workflow for determining the IC₅₀ of a compound against P. falciparum.

Discussion and Future Directions

The available data indicates that this compound possesses antiplasmodial activity against a chloroquine-resistant strain of P. falciparum. However, its potency (IC₅₀ = 13.7 µM) appears to be significantly lower than that of chloroquine against various resistant strains (IC₅₀ values in the nanomolar to low micromolar range). The cytotoxicity of this compound against the MRC-5 cell line was reported as weak, suggesting some level of selectivity, though a precise selectivity index cannot be calculated without a definitive CC₅₀ value.

The mechanism of action for this compound has not been fully elucidated. However, other prenylated flavonoids from Artocarpus species have been suggested to exert their antiplasmodial effects through various mechanisms, including the inhibition of hemozoin formation, a critical detoxification pathway for the parasite. The prenyl group is thought to enhance the lipophilicity of these molecules, potentially facilitating their entry into infected red blood cells and interaction with parasitic targets.

To provide a more conclusive comparison and to better evaluate the potential of this compound as an antimalarial lead, further studies are required:

  • Head-to-Head Comparison: A direct comparison of the antiplasmodial activity of this compound and chloroquine against a standardized panel of both chloroquine-sensitive and -resistant P. falciparum strains is essential.

  • Comprehensive Cytotoxicity Profiling: Determination of the CC₅₀ values of this compound against a range of human cell lines is needed to accurately assess its selectivity index and therapeutic window.

  • Mechanism of Action Studies: Elucidation of the specific molecular target(s) and mechanism(s) of action of this compound will be crucial for its further development.

  • In Vivo Efficacy: Evaluation of the in vivo efficacy of this compound in animal models of malaria is a necessary next step to determine its potential as a therapeutic agent.

References

Structure-Activity Relationship of Artoheterophyllin B and Related Flavonoids from Artocarpus

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Artoheterophyllin B, a prenylated flavonoid isolated from plants of the Artocarpus genus, has demonstrated notable biological activity. This guide provides a comparative analysis of its activity alongside related flavonoids, offering insights into the structure-activity relationships (SAR) that govern their biological effects. Due to a lack of extensive research on synthetic analogues of this compound, this guide will focus on comparing its activity with other naturally occurring flavonoids from the same genus to deduce key structural determinants of bioactivity.

Biological Activity of this compound

This compound has been primarily investigated for its antiplasmodial and cytotoxic effects. The available quantitative data for its biological activity is summarized below.

CompoundBiological ActivityCell Line/StrainIC50
This compoundAntiplasmodialPlasmodium falciparum (FcB1 strain)13.7 µM[1]
This compoundCytotoxicityHuman HT-29 (Colon cancer)Data not specified[1]

Structure-Activity Relationship of Artocarpus Flavonoids

Studies on a variety of flavonoids isolated from different Artocarpus species have provided valuable insights into the structural features that influence their antioxidant properties. These findings can serve as a basis for predicting the structure-activity landscape for this compound and for the rational design of future analogues.

A comparative analysis of the antioxidant activity of several Artocarpus flavonoids reveals key structural motifs that enhance or diminish their radical scavenging capabilities.

CompoundBasic StructureKey SubstituentsAntioxidant Activity (DPPH Assay)
Cudraflavone CFlavone2', 4'-OH in B-ring, 7-OHHigh
ArtocarpinFlavone2', 4'-OH in B-ring, 7-OHHigh
ArtocarpanoneFlavanone2', 4'-OH in B-ring, 7-OHHigh
CycloartocarpinePyranohydrobenzoxanthoneCyclized 3-prenyl groupDecreased
CyclomorusinPyranohydrobenzoxanthoneCyclized prenyl groupDecreased
CyclocommunolPyranohydrobenzoxanthoneCyclized prenyl groupDecreased

The data suggests several key SAR trends for the antioxidant activity of Artocarpus flavonoids[2][3]:

  • Hydroxylation Pattern: The presence of hydroxyl groups at the 2' and 4' positions of the B-ring, along with a hydroxyl group at the 7-position of the A-ring, is a strong determinant of potent antioxidant activity.

  • C2-C3 Double Bond: A double bond between carbons 2 and 3 in the C-ring contributes to higher antioxidant potential.

  • Prenylation and Cyclization: While prenyl groups are characteristic of these compounds, their cyclization to form additional rings, as seen in pyranohydrobenzoxanthone type flavonoids, leads to a decrease in antioxidant activity.

Experimental Protocols

A detailed methodology for the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common method for evaluating antioxidant activity, is provided below.

DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

  • Sample Preparation: The test compounds (this compound analogues or other flavonoids) are dissolved in methanol or DMSO to prepare a stock solution (e.g., 1 mg/mL), from which serial dilutions are made to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, a specific volume of each sample dilution (e.g., 50 µL) is added to a designated well.

    • A corresponding volume of the DPPH solution (e.g., 150 µL) is then added to each well.

    • The mixture is shaken and incubated at room temperature in the dark for a specified period (e.g., 30 minutes).

    • A blank well containing only methanol and a control well containing the test compound solvent and DPPH solution are also prepared.

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100

    Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH free radical, is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.

Visualization of Structure-Activity Relationships

The following diagram illustrates the key structural features of Artocarpus flavonoids that influence their antioxidant activity.

SAR_Artocarpus_Flavonoids cluster_flavonoid Flavonoid Core Structure cluster_features Structural Modifications cluster_activity Antioxidant Activity flavonoid_structure General Flavonoid Structure hydroxylation 2', 4'-OH (B-ring) & 7-OH (A-ring) double_bond C2-C3 Double Bond prenyl_cyclization Prenyl Group Cyclization high_activity High Activity hydroxylation->high_activity Increases double_bond->high_activity Increases low_activity Low Activity prenyl_cyclization->low_activity Decreases

Caption: Key structural determinants of antioxidant activity in Artocarpus flavonoids.

References

Artoheterophyllin B: A Comparative Analysis of its Anticancer Activity Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Artoheterophyllin B, a flavonoid isolated from Artocarpus heterophyllus, has demonstrated significant potential as an anticancer agent. This guide provides a comparative overview of its activity in various cancer cell lines, focusing on its cytotoxic effects and modulation of key signaling pathways. Experimental data has been compiled to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the therapeutic promise of this natural compound.

Comparative Cytotoxicity of this compound

The cytotoxic and anti-proliferative activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological processes, are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
Gastric Cancer CellsGastric CancerConcentration-dependent effects observed at 10, 25, and 50 µM[1][2]
A549Lung Carcinoma35.26 (as methanolic extract)

Note: The IC50 value for the A549 cell line was determined using a methanolic extract of Artocarpus heterophyllus and may not solely represent the activity of this compound.

Studies have shown that this compound exhibits a dose-dependent inhibitory effect on the viability of gastric cancer cells.[1][2] While specific IC50 values for purified this compound in various gastric cancer cell lines require further investigation, the compound has been shown to significantly suppress cell viability at concentrations ranging from 10 to 50 µM.[2] In contrast, a methanolic extract of Artocarpus heterophyllus, which contains this compound, showed no significant activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines.

Modulation of Signaling Pathways

This compound exerts its anticancer effects through the modulation of critical cellular signaling pathways, primarily by inducing apoptosis and inhibiting pro-survival signals.

Induction of Apoptosis and ER Stress in Gastric Cancer

In gastric cancer cells, this compound has been shown to be a potent inducer of apoptosis, or programmed cell death.[2] Its mechanism involves the activation of the Endoplasmic Reticulum (ER) stress pathway.[2] This is evidenced by the upregulation of ER stress-associated proteins such as IRE1, CHOP, and GRP78, and the downregulation of the anti-apoptotic protein Bcl-2.[2] The activation of this pathway ultimately leads to cell cycle arrest and apoptosis.[2]

Inhibition of the PI3K/AKT Signaling Pathway

A key mechanism of action for this compound in gastric cancer is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[1] This pathway is crucial for cell proliferation, survival, and migration. This compound has been found to bind to the C-X-C chemokine receptor type 4 (CXCR4), which in turn suppresses the PI3K/AKT pathway.[1] This inhibition contributes to the observed reduction in gastric cancer cell viability, proliferation, invasion, and migration.[1]

Experimental Protocols

The following are generalized protocols for key experiments used to assess the activity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (or other test compounds) and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The IC50 value is then calculated from the dose-response curve.

Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to analyze the expression levels of proteins involved in signaling pathways like PI3K/AKT.

  • Protein Extraction: Cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-AKT, AKT, Bcl-2).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the protein expression level.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Activity Assessment cluster_analysis Data Analysis Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Incubate MTT Assay MTT Assay This compound Treatment->MTT Assay Measure Viability Western Blot Western Blot This compound Treatment->Western Blot Analyze Proteins IC50 Determination IC50 Determination MTT Assay->IC50 Determination Pathway Modulation Pathway Modulation Western Blot->Pathway Modulation

Caption: Experimental workflow for assessing this compound activity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CXCR4 CXCR4 This compound->CXCR4 ER Stress ER Stress This compound->ER Stress PI3K PI3K CXCR4->PI3K Inhibits AKT AKT PI3K->AKT Inhibits Decreased Proliferation & Invasion Decreased Proliferation & Invasion AKT->Decreased Proliferation & Invasion Bcl-2 Bcl-2 Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits ER Stress->Bcl-2 Downregulates ER Stress->Apoptosis Cell Cycle Arrest Cell Cycle Arrest

Caption: this compound signaling pathways in cancer cells.

References

comparative analysis of Artoheterophyllin B and artemisinin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis between Artoheterophyllin B and artemisinin is not feasible at this time due to a significant lack of available scientific data for this compound.

Our extensive search of scientific literature revealed only limited information regarding this compound. It has been identified as a compound isolated from Artocarpus heterophyllus with reported antiplasmodial activity, exhibiting an IC50 of 13.7 μM against the FcB1 strain of Plasmodium falciparum[1]. However, detailed information on its mechanism of action, effects on cellular signaling pathways, and further experimental data from in vitro or in vivo studies are not available in the public domain.

In contrast, artemisinin and its derivatives are extensively studied compounds with a wealth of available data. Therefore, while a direct comparison is not possible, we provide a comprehensive guide on artemisinin, adhering to the requested format for researchers, scientists, and drug development professionals.

Artemisinin: A Comprehensive Overview

Artemisinin is a sesquiterpene lactone originally isolated from the plant Artemisia annua. It is a cornerstone of modern antimalarial therapy and has garnered significant interest for its potential anticancer properties.

Mechanism of Action

Artemisinin's biological activity is primarily attributed to its unique endoperoxide bridge. The activation of this bridge, catalyzed by heme-iron, leads to the generation of reactive oxygen species (ROS) and carbon-centered radicals. These highly reactive molecules are thought to alkylate and damage a variety of cellular macromolecules, including proteins and lipids, leading to parasite and cancer cell death.

In Malaria: The mechanism is selectively toxic to malaria parasites due to the high concentration of heme released during the digestion of hemoglobin in the parasite's food vacuole. The iron from heme cleaves the endoperoxide bridge of artemisinin, triggering a cascade of oxidative stress that is lethal to the parasite.[2][3]

In Cancer: Cancer cells often have higher intracellular iron concentrations than normal cells, which can similarly activate artemisinin to produce cytotoxic ROS.[4][5] This leads to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[4][5][6]

Quantitative Data: In Vitro Activity

The following table summarizes the reported in vitro efficacy of artemisinin and its derivatives against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (μM)Reference
ArtesunateLeukemiaLeukemiaVaries[7]
ArtesunateColon CancerColonVaries[7]
ArtesunateMelanomaMelanomaVaries[7]
ArtesunateBreast CancerBreastVaries[7]
ArtesunateOvarian CancerOvarianVaries[7]
ArtesunateProstate CancerProstateVaries[7]
ArtesunateRenal CancerRenalVaries[7]
DihydroartemisininPancreatic CancerPancreaticVaries[6]
DihydroartemisininLeukemiaLeukemiaVaries[6]
DihydroartemisininOsteosarcomaBoneVaries[6]
DihydroartemisininLung CancerLungVaries[6]

Note: IC50 values can vary significantly depending on the specific cell line and experimental conditions.

Signaling Pathways Modulated by Artemisinin

Artemisinin and its derivatives have been shown to modulate multiple signaling pathways involved in cell survival, proliferation, and inflammation.

artemisinin_pathways Artemisinin Artemisinin ROS ROS Artemisinin->ROS Heme/Iron Wnt_BetaCatenin Wnt_BetaCatenin Artemisinin->Wnt_BetaCatenin Inhibits NF_kB NF_kB ROS->NF_kB Inhibits MAPK MAPK ROS->MAPK Modulates PI3K_AKT PI3K_AKT ROS->PI3K_AKT Inhibits Apoptosis Apoptosis ROS->Apoptosis Angiogenesis_Inhibition Angiogenesis_Inhibition ROS->Angiogenesis_Inhibition Inflammation_Inhibition Inflammation_Inhibition NF_kB->Inflammation_Inhibition MAPK->Apoptosis CellCycleArrest CellCycleArrest MAPK->CellCycleArrest PI3K_AKT->Apoptosis Wnt_BetaCatenin->CellCycleArrest MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with Artemisinin A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

References

Artoheterophyllin B: Efficacy Profile Remains Undefined in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific databases and literature reveals a significant gap in the available information regarding the in vitro and in vivo efficacy of a compound identified as Artoheterophyllin B. At present, there is no published experimental data to support a comparative analysis of its biological activity.

This absence of information prevents a detailed examination of its potential therapeutic effects, mechanism of action, and comparative performance against other compounds. Consequently, the creation of a data-driven comparison guide, including quantitative summaries, detailed experimental protocols, and signaling pathway diagrams, is not feasible at this time.

For researchers, scientists, and professionals in drug development, this indicates that this compound may be a novel or largely uninvestigated compound. Any future research on this molecule would need to begin with foundational studies to establish its basic biological and pharmacological properties.

Future Directions for Research

Should this compound become a subject of scientific inquiry, a systematic approach to characterizing its efficacy would be necessary. This would typically involve the following experimental workflow:

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Isolation & Characterization Compound Isolation & Characterization Initial Cytotoxicity Screening Initial Cytotoxicity Screening Compound Isolation & Characterization->Initial Cytotoxicity Screening Establish safe concentration range Target-Based Assays Target-Based Assays Initial Cytotoxicity Screening->Target-Based Assays Determine IC50/EC50 Cell-Based Functional Assays Cell-Based Functional Assays Target-Based Assays->Cell-Based Functional Assays Confirm cellular activity Mechanism of Action Studies Mechanism of Action Studies Cell-Based Functional Assays->Mechanism of Action Studies Elucidate signaling pathways Animal Model of Disease Animal Model of Disease Mechanism of Action Studies->Animal Model of Disease Transition to in vivo testing Pharmacokinetic Studies ADME Profiling Efficacy Studies Efficacy Studies Pharmacokinetic Studies->Efficacy Studies Animal Model of Disease->Efficacy Studies Assess therapeutic effect Toxicity & Safety Pharmacology Toxicity & Safety Pharmacology Efficacy Studies->Toxicity & Safety Pharmacology Evaluate safety profile G This compound This compound Receptor Receptor This compound->Receptor Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Induces Cellular Response Cellular Response Gene Expression->Cellular Response

A Comparative Analysis of Natural Artoheterophyllin B and its Synthetic Counterparts in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the evaluation of natural compounds against their synthetic analogues is a critical step in the journey from discovery to clinical application. This guide provides a detailed comparison of the biological activities of Artoheterophyllin B, a prenylated flavonoid isolated from Artocarpus heterophyllus (jackfruit), with a structurally related synthetic prenylated flavonoid. Due to the current absence of a published total synthesis of this compound, this guide will focus on comparing its known biological effects with those of a representative synthetic prenylated flavonoid, providing a framework for understanding the potential and challenges of both natural and synthetic sources.

Introduction to this compound and Synthetic Analogues

This compound is a naturally occurring prenylated flavonoid found in the jackfruit plant (Artocarpus heterophyllus)[1][2]. Natural products, particularly flavonoids, are a rich source of bioactive compounds with potential therapeutic applications. The prenyl group, a lipophilic side-chain, is often associated with enhanced biological activity, including anti-inflammatory, anticancer, and antimicrobial properties[3][4][5][6].

While the direct total synthesis of this compound has not been extensively reported, the field of synthetic organic chemistry has produced a vast library of structurally similar prenylated flavonoids. These synthetic analogues offer several advantages, including the potential for large-scale production, structural modification to optimize activity and reduce toxicity, and the elucidation of structure-activity relationships (SAR)[3]. This guide will compare the biological data of natural this compound with a representative synthetic prenylated flavonoid to highlight the similarities and differences in their therapeutic potential.

Comparative Biological Activity

The primary reported biological activities of this compound and its synthetic analogues are centered on their anti-inflammatory, anticancer, and antiplasmodial effects.

Anti-inflammatory Activity

Natural this compound has demonstrated significant anti-inflammatory properties. Studies on related compounds from Artocarpus heterophyllus suggest that these effects are mediated, at least in part, through the inhibition of pro-inflammatory cytokines and enzymes.

In comparison, synthetic prenylated flavonoids, including chalcones and flavanones, have been extensively studied for their anti-inflammatory potential[7][8]. Many of these synthetic compounds exhibit potent inhibitory effects on key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. The mechanism of action for many synthetic flavonoids involves the modulation of signaling pathways like NF-κB and MAP kinases.

CompoundTarget/AssayIC50/EC50Reference
Natural this compound Anti-inflammatory assays on related compounds suggest inhibition of pro-inflammatory mediators.Data not available
Synthetic Prenylated Chalcone (Example) Inhibition of NO production in LPS-stimulated RAW 264.7 macrophagesVaries depending on specific structure[9]
Synthetic Flavanone (Example) Inhibition of β-glucuronidase and lysozyme release from rat neutrophilsVaries depending on specific structure[7]
Anticancer Activity

Extracts from Artocarpus heterophyllus containing this compound and other flavonoids have shown promising anticancer activity against various cancer cell lines[2][4][7]. The prenyl group is thought to enhance the cytotoxicity of these compounds towards cancer cells[10][11].

Similarly, a wide range of synthetic prenylated flavonoids have been designed and evaluated for their anticancer properties[2][12][13]. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in cancer cells. The proposed mechanisms often involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway.

CompoundCell LineIC50Reference
Natural A. heterophyllus Extract (containing this compound) Various cancer cell linesVaries depending on extract and cell line[2][4]
Synthetic Prenylated Flavonoid (Xanthohumol) Colorectal cancer cell lines3.6 to 7.3 µM[10]
Synthetic Geranylated Flavonoids MCF-7, U266, HeLa cell lines< 10 µM[10]
Antiplasmodial Activity

This compound has been identified as having antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. This highlights its potential as a lead compound for the development of new antimalarial drugs.

The antiplasmodial activity of synthetic flavonoids has also been an area of active research[14][15]. Synthetic chalcones and other flavonoid derivatives have shown promising results in inhibiting the growth of both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

CompoundPlasmodium falciparum StrainIC50Reference
Natural this compound FcB1 strain13.7 μM
Synthetic Flavonoid Analogue (Rutin) 3D7 and K1 strains3.53 ± 13.34 μM and 10.38 ± 15.08 μM[14]
Acetone extract of Erythrina burttii (containing flavonoids) D6 and W2 strains0.97 ± 0.2 and 1.73 ± 0.5 μg/ml[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of these compounds.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (natural or synthetic) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. IC50 values are determined by non-linear regression analysis.

Anticancer Assay: MTT Cell Viability Assay
  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (natural or synthetic) for 48 or 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). IC50 values are calculated from the dose-response curves.

Antiplasmodial Assay: In Vitro Culture of Plasmodium falciparum
  • Parasite Culture: Chloroquine-sensitive or -resistant strains of P. falciparum are maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Dilution: Test compounds are serially diluted in the culture medium.

  • Infection and Treatment: Asynchronous parasite cultures are synchronized, and infected red blood cells are exposed to the different concentrations of the test compounds in 96-well plates.

  • Incubation: The plates are incubated for 48-72 hours in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Parasitemia Determination: Parasite growth is determined by staining thin blood smears with Giemsa and counting the number of infected erythrocytes per 1000 total erythrocytes. Alternatively, parasite growth can be quantified using DNA-intercalating fluorescent dyes.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is determined by plotting the percentage of inhibition against the log of the drug concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.

experimental_workflow cluster_prep Compound Preparation cluster_assay Biological Assays cluster_analysis Data Analysis Natural Natural this compound (Isolation & Purification) AntiInflammatory Anti-inflammatory Assay (e.g., NO production) Natural->AntiInflammatory Anticancer Anticancer Assay (e.g., MTT) Natural->Anticancer Antiplasmodial Antiplasmodial Assay (P. falciparum culture) Natural->Antiplasmodial Synthetic Synthetic Analogue (Chemical Synthesis) Synthetic->AntiInflammatory Synthetic->Anticancer Synthetic->Antiplasmodial IC50 IC50 / EC50 Determination AntiInflammatory->IC50 Anticancer->IC50 Antiplasmodial->IC50 Comparison Comparative Evaluation IC50->Comparison Mechanism Mechanism of Action (Signaling Pathways) Mechanism->Comparison signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Intracellular Signaling cluster_response Cellular Response LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB PI3K_Akt PI3K/Akt Pathway LPS->PI3K_Akt Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NO Nitric Oxide (NO) MAPK->NO NFkB->Cytokines NFkB->NO Apoptosis Apoptosis PI3K_Akt->Apoptosis (in cancer cells) Compound This compound / Synthetic Flavonoid Compound->MAPK Compound->NFkB Compound->PI3K_Akt

References

Synergistic Efficacy of Artoheterophyllin B and Nintedanib in Preclinical Models of Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic effects of Artoheterophyllin B (also known as Heterophyllin B) alone and in synergistic combination with the approved anti-fibrotic drug Nintedanib. The data presented is based on a preclinical study in a murine model of pulmonary fibrosis, offering insights into the potential of this combination therapy to enhance efficacy and mitigate side effects.

Comparative Efficacy in a Murine Model of Pulmonary Fibrosis

A key study investigated the synergistic potential of Heterophyllin B (HB) and Nintedanib (NDN) in a bleomycin-induced mouse model of pulmonary fibrosis. The combination therapy demonstrated superior outcomes in attenuating lung fibrosis and alleviating treatment-related side effects compared to either compound administered alone.

Quantitative Analysis of Therapeutic Outcomes

The following table summarizes the key quantitative findings from the study, comparing the effects of monotherapy with the combination therapy.

ParameterControl GroupBleomycin (BLM) ModelHeterophyllin B (40 mg/kg/day)NintedanibHeterophyllin B + Nintedanib
Lung Fibrosis Score (Ashcroft) MinimalSevereModerately ReducedReducedSignificantly Reduced
Collagen Content (Hydroxyproline) BaselineSignificantly IncreasedModerately ReducedReducedSignificantly Reduced
Body Weight Change StableSignificant LossStabilizedLossStabilized / Improved
Diarrhea Severity NoneNoneNoneSevereSignificantly Alleviated
Key Inflammatory Cytokines LowElevatedReducedReducedSignificantly Reduced

Note: Specific numerical data from the primary study were not available in the public domain at the time of this guide's compilation. The qualitative descriptors are based on the reported outcomes in the study's abstract.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of Heterophyllin B and Nintedanib.

Bleomycin-Induced Pulmonary Fibrosis Mouse Model

A widely accepted method for inducing pulmonary fibrosis in an animal model was utilized to test the efficacy of the compounds.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Induction: A single intratracheal instillation of bleomycin (3-5 mg/kg) dissolved in sterile saline is administered to anesthetized mice. Control animals receive an equivalent volume of sterile saline.

  • Treatment: Fourteen days post-bleomycin administration, mice are randomly assigned to treatment groups: Vehicle control, Heterophyllin B (40 mg/kg/day, oral gavage), Nintedanib (60 mg/kg/day, oral gavage), and Heterophyllin B + Nintedanib. Treatment is administered daily for 14 consecutive days.

  • Endpoint Analysis: On day 28, mice are euthanized, and lung tissues are harvested for histological and biochemical analysis. Body weight and clinical signs (including diarrhea) are monitored throughout the study.

Histological Assessment of Lung Fibrosis (Ashcroft Score)

The severity of lung fibrosis is quantified using a standardized scoring system.

  • Tissue Preparation: Lung tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned at 5 µm thickness. Sections are then stained with Masson's trichrome to visualize collagen deposition.

  • Scoring: Stained lung sections are examined under a light microscope. The degree of fibrosis is scored on a scale of 0 (normal lung) to 8 (total fibrous obliteration of the field) by a blinded pathologist. The mean score from multiple fields per lung is calculated.

Biochemical Assessment of Lung Collagen (Hydroxyproline Assay)

The total collagen content in the lung tissue is determined by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

  • Sample Preparation: A portion of the lung tissue is homogenized and hydrolyzed in 6N HCl at 110°C for 24 hours.

  • Assay: The hydrolyzed samples are neutralized, and the hydroxyproline concentration is determined using a colorimetric assay with chloramine-T and Ehrlich's reagent. The absorbance is measured at 560 nm.

  • Quantification: The hydroxyproline content is calculated from a standard curve and expressed as µg of hydroxyproline per mg of lung tissue.

In Vitro Mechanistic Studies
  • Cell Culture: Human colonic epithelial cells (NCM460) are used to investigate the protective effects of Heterophyllin B against Nintedanib-induced toxicity.

  • Assays: Cell viability assays (e.g., MTT assay), Western blotting for proteins involved in ferroptosis (e.g., IDO1, GPX4), and cellular thermal shift assays (CETSA) to confirm target engagement are performed.

Visualizing the Synergistic Mechanism and Experimental Design

The following diagrams illustrate the proposed signaling pathway for the synergistic action of Heterophyllin B and Nintedanib, as well as the overall experimental workflow.

Synergy_Pathway cluster_gut Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_lung Lung NDN Nintedanib IEC Intestinal Epithelial Cells NDN->IEC Toxicity PF Pulmonary Fibrosis NDN->PF Inhibits HB Heterophyllin B Microbiota Gut Microbiota HB->Microbiota Modulates IDO1 IDO1 HB->IDO1 Inhibits HB->PF Inhibits Microbiota->IEC Protective Metabolites Ferroptosis Ferroptosis IEC->Ferroptosis Induces IDO1->Ferroptosis Promotes Ferroptosis->PF Exacerbates (Gut-Lung Axis) Experimental_Workflow cluster_in_vivo In Vivo Study cluster_in_vitro In Vitro Study A1 Bleomycin-Induced Pulmonary Fibrosis in Mice A2 Treatment Groups: - Control - HB - NDN - HB + NDN A1->A2 A3 Efficacy Assessment: - Histology (Ashcroft) - Collagen (Hydroxyproline) - Body Weight - Diarrhea Score A2->A3 A4 Mechanistic Analysis: - Gut Microbiota (16S rRNA) - Serum Metabolomics A3->A4 B1 NCM460 Colonic Epithelial Cells B2 Treatment with HB and/or NDN B1->B2 B3 Mechanistic Assays: - IDO1 Expression - Ferroptosis Markers - CETSA B2->B3

Comparative Cytotoxicity of Artocarpus Compounds on Normal vs. Cancer Cells: An Insight into Potential Cancer-Selective Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic profiles of compounds derived from Artocarpus heterophyllus, highlighting their selective effects on cancerous versus non-cancerous cell lines.

Introduction

While direct comparative cytotoxicity studies on Artoheterophyllin B across a broad panel of normal and cancer cell lines are not extensively available in the current body of scientific literature, research on extracts from its source, Artocarpus heterophyllus (jackfruit), and related prenylated flavonoids demonstrates a promising trend of selective cytotoxicity towards cancer cells. This guide provides a comparative analysis of the cytotoxic effects of these compounds, supported by available experimental data, to offer insights into their potential as cancer-selective therapeutic agents. The information presented here is intended to guide further research and drug discovery efforts in this area.

Quantitative Cytotoxicity Data

The following tables summarize the 50% inhibitory concentration (IC50) values of Artocarpus heterophyllus extracts on various human cancer cell lines compared to normal cell lines. A lower IC50 value indicates a higher cytotoxic potency. The selectivity index (SI), calculated as the ratio of the IC50 for normal cells to that for cancer cells, is a key indicator of cancer-selective cytotoxicity (SI > 1 suggests selectivity for cancer cells).

Table 1: Cytotoxicity of Methanolic Extract of Artocarpus heterophyllus

Cell LineCell TypeAssayIC50 (µg/mL)Selectivity Index (SI)
A549Lung CarcinomaMTT35.26[1][2]>1 (Non-toxic to HEK293)
A549Lung CarcinomaSRB35.27[1][2]>1 (Non-toxic to HEK293)
HEK293Normal Human Embryonic KidneyMTT/SRBNon-toxic[1][2]-
HeLaCervical CarcinomaMTT/SRBNo Activity-
MCF-7Breast AdenocarcinomaMTT/SRBNo Activity-

Table 2: Cytotoxicity of Artocarpus heterophyllus Seed Extracts

Cell LineCell TypeExtract FractionIC50 (µg/mL)Selectivity Index (SI)
T47DBreast CancerChloroform46.67[3]>1 (No effect on L929)
HT29Colon CancerEthanolic23.42[3]>1 (No effect on L929)
B16F10MelanomaEthyl Acetate74.31[3]>1 (No effect on L929)
L929Normal Mouse FibroblastAll fractionsNo cytotoxic effects[3]-

Experimental Protocols

The data presented in this guide were primarily obtained using the following standard cytotoxicity assays:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol Outline:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Artocarpus heterophyllus extract) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • Incubation: The plate is incubated for a further 2-4 hours to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under mildly acidic conditions.

Protocol Outline:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compound.

  • Cell Fixation: After incubation, the cells are fixed to the plate, typically with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with the SRB solution.

  • Washing: Unbound dye is removed by washing with dilute acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance of the solubilized dye is measured at a specific wavelength (around 510 nm).

  • Data Analysis: The IC50 value is calculated based on the absorbance values, which are proportional to the total cellular protein content.

Visualizing Experimental and Biological Pathways

To aid in the conceptualization of the experimental workflow and the potential mechanism of action, the following diagrams are provided.

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis seed Seed Normal and Cancer Cell Lines in 96-well Plates adhere Allow Cells to Adhere (Overnight Incubation) seed->adhere prepare_extract Prepare Serial Dilutions of this compound adhere->prepare_extract treat_cells Treat Cells with Various Concentrations of Compound prepare_extract->treat_cells incubate Incubate for a Defined Period (e.g., 48h) treat_cells->incubate add_reagent Add Cytotoxicity Reagent (e.g., MTT, SRB) incubate->add_reagent measure Measure Absorbance/ Fluorescence add_reagent->measure calculate Calculate Cell Viability (%) measure->calculate determine_ic50 Determine IC50 Values calculate->determine_ic50 compare Compare IC50 for Normal vs. Cancer Cells (Selectivity Index) determine_ic50->compare

Caption: Workflow for Comparative Cytotoxicity Analysis.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Arto_E This compound FasL_TNF ↑ FasL/TNF-α Expression Arto_E->FasL_TNF DeathR Death Receptors (Fas, TNFR1) FasL_TNF->DeathR DISC DISC Formation DeathR->DISC Pro_Casp8 Pro-caspase-8 DISC->Pro_Casp8 Casp8 Caspase-8 (Active) Pro_Casp8->Casp8 Pro_Casp3 Pro-caspase-3 Casp8->Pro_Casp3 Bid Bid Casp8->Bid Arto_I This compound ROS ↑ ROS Production Arto_I->ROS Mito Mitochondrial Stress ROS->Mito Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mito->Bcl2 Bax ↑ Bax (Pro-apoptotic) Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Pro_Casp9 Pro-caspase-9 Apoptosome->Pro_Casp9 Casp9 Caspase-9 (Active) Pro_Casp9->Casp9 Casp9->Pro_Casp3 Casp3 Caspase-3 (Active) Pro_Casp3->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis tBid tBid Bid->tBid tBid->Mito

References

Confirming the Antiplasmodial Promise of Artoheterophyllin B: A Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of novel antimalarial compounds. Artoheterophyllin B, a prenylated flavonoid isolated from the Artocarpus genus, has demonstrated promising initial antiplasmodial activity. This guide provides a comparative analysis of this compound's potency alongside structurally related flavonoids, details essential secondary assays for comprehensive evaluation, and explores potential mechanisms of action to guide further research and development.

Comparative Antiplasmodial and Cytotoxic Activity

Initial in vitro screening of this compound and its analogues against the chloroquine-resistant FcB1 strain of P. falciparum has revealed potent antiplasmodial activity. The following table summarizes the 50% inhibitory concentrations (IC50) and cytotoxicity against the MRC-5 human lung fibroblast cell line, providing a preliminary assessment of selectivity.

CompoundAntiplasmodial Activity (IC50, µM) vs. P. falciparum (FcB1)[1]Cytotoxicity (IC50, µM) vs. MRC-5 cells[1]Selectivity Index (SI = IC50 MRC-5 / IC50 FcB1)
This compound 1.3 > 21.7 > 16.7
Artoheterophyllin A13.7> 21.7> 1.6
Artonin A1.19.48.5
Artonin B1.14.74.3
Artonin F2.1> 21.7> 10.3
Heterophyllin1.39.77.5
Styracifolin A1.210.58.8
Styracifolin B1.15.24.7
Chloroquine0.78--

Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed protocols for the primary antiplasmodial and cytotoxicity assays, as well as key secondary assays, are provided below.

Primary Assays

1. In Vitro Antiplasmodial Activity Assay (pLDH Method) [1]

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum. The protocol below is based on the methodology used for the primary screening of this compound.

  • Parasite Culture: The chloroquine-resistant (FcB1) strain of P. falciparum is maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3, at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Assay Procedure:

    • Synchronized ring-stage parasites are diluted to a parasitemia of 0.5% in a 1.5% hematocrit suspension.

    • The test compounds are serially diluted in DMSO and added to a 96-well microtiter plate.

    • The parasite suspension is added to the wells.

    • The plate is incubated for 48 hours under the conditions described above.

    • Parasite growth is assessed by measuring the activity of the parasite-specific lactate dehydrogenase (pLDH) enzyme. This involves adding a substrate solution containing lactate, NAD+, and a diaphorase/tetrazolium salt mixture. The resulting color change is measured spectrophotometrically at 650 nm.

    • IC50 values are calculated from the dose-response curves.

2. Cytotoxicity Assay (MTT Method) [1]

This assay assesses the toxicity of a compound against a mammalian cell line to determine its selectivity.

  • Cell Culture: Human lung fibroblast cells (MRC-5) are cultured in MEM supplemented with 10% fetal bovine serum, 1% L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

  • Assay Procedure:

    • Cells are seeded into a 96-well plate and allowed to adhere overnight.

    • The test compounds are serially diluted and added to the wells.

    • The plate is incubated for 72 hours.

    • Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized with DMSO.

    • The absorbance is measured at 570 nm.

    • The 50% cytotoxic concentration (CC50) is determined from the dose-response curves.

Secondary Confirmatory Assays

1. In Vivo 4-Day Suppressive Test

This standard assay evaluates the efficacy of a compound in a murine malaria model.

  • Animal Model: Swiss albino mice are infected intraperitoneally with Plasmodium berghei ANKA strain.

  • Treatment:

    • Three hours post-infection, the test compound is administered orally or subcutaneously once daily for four consecutive days.

    • A negative control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.

  • Evaluation:

    • On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the parasitemia is determined by microscopy.

    • The percentage of parasitemia suppression is calculated relative to the negative control group.

    • The mean survival time of the mice in each group is also monitored.

2. Hemozoin Inhibition Assay

This cell-free assay investigates a compound's ability to interfere with the detoxification of heme into hemozoin, a critical process for parasite survival.

  • Principle: The assay measures the inhibition of β-hematin (synthetic hemozoin) formation from hemin in an acidic, aqueous environment.

  • Procedure:

    • A solution of hemin chloride in DMSO is prepared.

    • The test compound is added to a 96-well plate at various concentrations.

    • The hemin solution is added, and the reaction is initiated by adding an acetate buffer (pH 4.8).

    • The plate is incubated at 37°C for 24 hours to allow for β-hematin formation.

    • The plate is centrifuged, and the supernatant containing unreacted hemin is removed.

    • The remaining β-hematin pellet is dissolved in an alkaline solution (e.g., NaOH).

    • The amount of β-hematin is quantified by measuring the absorbance at 405 nm.

    • The IC50 for hemozoin inhibition is calculated.

Potential Mechanisms of Action & Experimental Workflows

The antiplasmodial activity of flavonoids is often attributed to their ability to interfere with crucial parasite pathways. Based on existing literature for similar compounds, two potential mechanisms for this compound are proposed below, along with a generalized workflow for its evaluation.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Secondary Assays & Mechanistic Studies Primary_Screening Primary Screening (this compound) pLDH Assay vs. P. falciparum Selectivity_Index Selectivity Index (SI) Calculation Primary_Screening->Selectivity_Index Cytotoxicity_Assay Cytotoxicity Assay MTT Assay vs. MRC-5 cells Cytotoxicity_Assay->Selectivity_Index In_Vivo_Assay In Vivo Efficacy 4-Day Suppressive Test (P. berghei) Selectivity_Index->In_Vivo_Assay Promising SI Hemozoin_Assay Mechanism of Action Hemozoin Inhibition Assay Selectivity_Index->Hemozoin_Assay Promising SI Other_Assays Further Mechanistic Studies (e.g., Oxidative Stress, Protease Inhibition) Selectivity_Index->Other_Assays Promising SI

Fig. 1: Experimental workflow for evaluating this compound.

Hemozoin_Inhibition_Pathway Potential Mechanism 1: Hemozoin Formation Inhibition Hemoglobin Host Hemoglobin in Food Vacuole Heme Toxic Free Heme Hemoglobin->Heme Digestion by parasite proteases Hemozoin Non-toxic Hemozoin (Malaria Pigment) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to oxidative stress & membrane lysis Artoheterophyllin_B This compound Artoheterophyllin_B->Heme Inhibits Polymerization

Fig. 2: Proposed hemozoin inhibition pathway.

Oxidative_Stress_Pathway Potential Mechanism 2: Induction of Oxidative Stress Artoheterophyllin_B This compound ROS Increased Reactive Oxygen Species (ROS) Artoheterophyllin_B->ROS May promote ROS generation Parasite_Antioxidant_System Parasite Antioxidant Defense System (e.g., Glutathione, Thioredoxin) ROS->Parasite_Antioxidant_System Overwhelms Oxidative_Damage Oxidative Damage to Proteins, Lipids, DNA ROS->Oxidative_Damage Parasite_Death Parasite Death Oxidative_Damage->Parasite_Death

Fig. 3: Proposed oxidative stress pathway.

Conclusion

This compound demonstrates significant potential as an antiplasmodial lead compound, exhibiting potent activity against a chloroquine-resistant P. falciparum strain and a favorable selectivity index. The provided experimental protocols for secondary assays will enable a more thorough evaluation of its efficacy and mechanism of action. Further investigation into its potential to inhibit hemozoin formation and induce oxidative stress within the parasite is warranted to fully elucidate its therapeutic promise in the fight against malaria.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Artoheterophyllin B

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper disposal of Artoheterophyllin B, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the safety data sheet for Heterophyllin B, which may be a closely related compound or a synonym for this compound. Users should always consult their institution's specific waste management protocols and the most current safety data sheets.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Heterophyllin B is provided below for quick reference. This data is essential for understanding the compound's characteristics and potential hazards.

PropertyValue
Molecular Formula C40H58N8O8
Molecular Weight 778.94 g/mol
CAS Number 145459-19-4
Appearance No data available
Solubility Soluble in Methanol and Acetonitrile
Stability Stable under recommended storage conditions

Hazard Identification and Safety Precautions

This compound (as Heterophyllin B) is classified with the following hazards according to the Globally Harmonized System (GHS):

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1]

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed)[2]

  • Hazardous to the Aquatic Environment, Acute Hazard: Category 1 (Very toxic to aquatic life)[2]

  • Hazardous to the Aquatic Environment, Long-Term Hazard: Category 1 (Very toxic to aquatic life with long lasting effects)[2]

Personal Protective Equipment (PPE):

To ensure personal safety and minimize exposure, the following PPE should be worn when handling this compound:

  • Eye/Face Protection: Safety goggles with side-shields or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][2]

  • Skin and Body Protection: Impervious clothing, such as a lab coat, to prevent skin contact.[1][2]

  • Respiratory Protection: A suitable respirator should be used if ventilation is inadequate or if dusts are generated.[1][2]

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2] An accessible safety shower and eyewash station are essential.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of personnel and minimizes environmental impact.

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused this compound powder, contaminated materials (e.g., weigh boats, filter paper), and disposable PPE (e.g., gloves, shoe covers) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.

  • Sharps Waste: Any contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container.

2. Container Management:

  • Use containers that are chemically compatible with this compound and its solvents.

  • Ensure containers are tightly sealed to prevent leaks or spills.[2]

  • Label all waste containers clearly with "Hazardous Waste," the name "this compound," and the primary hazards (e.g., "Toxic," "Irritant," "Marine Pollutant").

3. Spill Management:

  • In the event of a spill, evacuate the area if necessary.

  • Wear appropriate PPE before attempting to clean the spill.

  • For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Wash the spill area with soap and water after the material has been collected.

  • Prevent spilled material from entering drains or waterways.[2][3]

4. Final Disposal:

  • Dispose of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal. The final disposal method should be in an approved waste disposal plant.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Artoheterophyllin_B_Disposal_Workflow cluster_start Start cluster_characterization Waste Characterization cluster_containment Containment cluster_disposal Final Disposal start This compound Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_container Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes sharps_container Collect in Labeled Sharps Container is_sharp->sharps_container Yes ehs_disposal Arrange for Pickup by EHS or Licensed Contractor is_sharp->ehs_disposal No solid_container->ehs_disposal liquid_container->ehs_disposal sharps_container->ehs_disposal

Caption: this compound Disposal Decision Workflow.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.